The table below summarizes the core technical data for Albendazole sulfoxide-d7:
| Property | Specification |
|---|---|
| CAS Number | 2469575-37-7 [1] [2] |
| Unlabeled CAS | 54029-12-8 [1] [2] [3] |
| Molecular Formula | C₁₂H₈D₇N₃O₃S [1] [2] [3] |
| Molecular Weight | 288.37 g/mol [1] [2] [3] |
| Synonyms | Ricobendazole-d7; Albendazole oxide-d7; Albendazole Impurity B (EP)-d7 [1] [2] [3] |
| Appearance | Solid [4] |
| Melting Point | >180°C (dec.) [4] |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) [4] |
| Storage | 2-8°C (Refrigerator) [2] [4] |
| Application | Deuterated Tracer; Internal Standard for NMR, GC-MS, or LC-MS [1] [3] |
While the search results do not specify a synthesis protocol for the deuterated compound (this compound) itself, its production likely involves introducing deuterium atoms in the final steps of synthesizing the non-deuterated Albendazole sulfoxide. The established synthesis method for the unlabeled compound provides a foundational understanding.
Synthesis pathway for unlabeled Albendazole sulfoxide, the precursor for the deuterated form [5] [6].
| Parameter | Optimal Condition | Purpose/Rationale |
|---|---|---|
| Oxidizing Agent | Sodium Metaperiodate (NaIO₄) [6] or H₂O₂ [5] | Selective oxidation of sulfide to sulfoxide. |
| Solvent | Glacial Acetic Acid [6] | Serves as an effective reaction medium. |
| Temperature | Low Temperature (e.g., 0-5°C) [6] | Critical to prevent formation of Albendazole sulfone. |
| Yield | >90% [6] | High efficiency under optimized conditions. |
Deuterated albendazole sulfoxide is primarily used as an internal standard in quantitative bioanalysis via LC-MS/MS. The table below summarizes the key information for the two most common variants found:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Primary Application | Key Suppliers |
|---|---|---|---|---|---|
| Albendazole sulfoxide-d3 (Ricobendazole-d3) | 1448346-38-0 | C₁₂H₁₂D₃N₃O₃S | 284.35 | Internal Standard for LC-MS/MS | MedChemExpress [1], Alfa Chemistry [2], AdooQ [3] |
| Albendazole sulfoxide-d7 (Ricobendazole-d7) | 2469575-37-7 | C₁₂H₈D₇N₃O₃S | 288.37 | Internal Standard for LC-MS/MS | MedChemExpress [4] |
Purity & Pricing: Albendazole sulfoxide-d3 is typically sold with a purity of 99.79% [1] [2]. As for pricing, a ballpark figure is $295 for 1 mg [3], but you will need to contact suppliers directly for current bulk pricing.
The primary use of these deuterated compounds is in the quantitative analysis of albendazole and its metabolites in biological samples like plasma and blood [5] [6].
The following diagram illustrates a generalized workflow for such an analytical method:
Generalized workflow for analyzing albendazole and its metabolites in plasma using a deuterated internal standard.
To understand the purpose of the deuterated standard, it's helpful to know the role of its non-deuterated counterpart, albendazole sulfoxide (Ricobendazole).
While the search results include analytical methodologies, they lack detailed protocols for biological experiments. Here is how you can proceed:
While data for the deuterated compound is unavailable, the provided information for Albendazole sulfoxide (Ricobendazole) can offer a baseline for understanding its solubility behavior [1] [2].
| Property | Description / Value |
|---|---|
| Water Solubility (Predicted) | 0.901 mg/mL [2] |
| Molecular Weight | 281.33 g/mol [1] |
| Chemical Formula | C12H15N3O3S [1] [2] |
| Solution Preparation | Soluble in DMSO (25 mg/mL) [1]. |
Albendazole and its metabolites are known for poor water solubility [3]. Here are some experimentally tested strategies that have successfully enhanced the solubility and bioavailability of Albendazole, which could be applicable to its derivatives.
| Strategy | Key Findings / Improvement | Cited Excipients / Methods |
|---|---|---|
| Salt Formation | Significantly improved solubility & dissolution rate; ABZ-HCl salt showed optimal performance; Substantial increase in in vivo AUC and Cmax [4]. | Fumaric acid (FMA), D-tartaric acid (DTA), Hydrochloric acid (HCl) [4]. |
| Spray Drying | Increased solubility 1.8-2.6 folds; Increased dissolution rate 3-25 folds [5]. | Sugars (lactose, sucrose), Polyols (mannitol, sorbitol), Surfactants (Cremophor A25) [5]. |
| Self-Microemulsifying Drug Delivery Systems (SMEDDS) | 100% drug release in vitro within 30 min; 1.3 times higher systemic bioavailability in rats compared to commercial tablets [6]. | Sesame oil, Soybean oil, Tween 80, Cremophor RH40, Propylene glycol [6]. |
The following methodology, adapted from a study on albendazole salts, provides a detailed workflow for creating and characterizing solid forms to improve solubility [4]. The diagram below summarizes the key stages of this experimental process.
Diagram 1: A workflow for developing and evaluating drug salts to enhance solubility and bioavailability. The process involves salt preparation, solid-state characterization, performance testing, and stability assessment. ABZ = Albendazole; FT-IR = Fourier Transform Infrared Spectroscopy; 1H NMR = Nuclear Magnetic Resonance; PXRD = Powder X-ray Diffraction; DSC = Differential Scanning Calorimetry; TGA = Thermogravimetric Analysis; SEM = Scanning Electron Microscopy; DVS = Dynamic Vapor Sorption; IDR = Intrinsic Dissolution Rate; AUC = Area Under the Curve. (Image concept derived from [4])
Given the lack of direct data for Albendazole sulfoxide-d7, here are some practical steps you can take:
The following table summarizes the key handling and storage information for Albendazole sulfoxide-d7 found in the search results:
| Parameter | Specification |
|---|---|
| Recommended Storage | 2-8°C Refrigerator [1] |
| Molecular Formula | C₁₂H₈D₇N₃O₃S [1] [2] [3] |
| Molecular Weight | 288.37 g/mol [1] [2] [3] |
| CAS Number | 2469575-37-7 [1] [2] |
| Unlabeled CAS | 54029-12-8 [1] [4] |
| Applications | Isotopic tracer; internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [2]. |
Understanding the stability and degradation behavior of the parent compound, Albendazole, provides critical context for the proper handling of its metabolites and derivatives. The following diagram illustrates the primary degradation pathways of Albendazole identified in forced degradation studies [5]:
Key factors influencing degradation from forced degradation studies include [5]:
The following methodologies are adapted from the published case study on Albendazole to guide your stability studies [5].
Prepare albendazole samples and subject them to the following individual stress conditions based on the experimental design:
This compound is the deuterium-labeled analog of Albendazole sulfoxide (Ricobendazole), which is the main active metabolite of the anthelmintic drug Albendazole [2]. As a stable isotope-labeled compound, its primary research applications include serving as a tracer in metabolism studies and, most importantly, as an internal standard to ensure quantitative accuracy in analytical techniques like NMR, GC-MS, and LC-MS [2].
The table below summarizes the core identifying information and physicochemical properties for Albendazole EP Impurity B-d7.
| Property | Description |
|---|---|
| IUPAC Name | Methyl (5-((propyl-d7)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate [1] |
| Common Synonyms | Albendazole Sulfoxide-d7; Ricobendazole-d7; Albendazole EP Impurity B-d7 [2] [1] [3] |
| CAS Number | Information not available in search results (Non-labelled parent: 54029-12-8 [2] [1] [4]) |
| Molecular Formula | C12H8D7N3O3S [1] |
| Molecular Weight | 288.37 g/mol [1] |
| Appearance | Pale yellow solid [3] |
| Storage | 2-8 °C (based on related non-deuterated impurity) [5] |
The table below outlines the primary use and sourcing information for this compound.
| Aspect | Details |
|---|---|
| Primary Application | Reference standard for analytical method development, validation, and Quality Control in Albendazole drug development [2]. |
| Regulatory Compliance | Compliant with regulatory guidelines; used for traceability against pharmacopeial standards (USP, EP) [2]. |
| Available Package Sizes | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg [1] [3] |
| Example Supplier | TLC (distributed by Cymit Química) [1] [3] |
The deuterated form is ideally suited as an internal standard in mass spectrometry-based bioanalysis [2]. The chemical structure is nearly identical to the non-deuterated analyte (Albendazole Sulfoxide), ensuring very similar chemical behavior during sample preparation and chromatographic separation. The key difference in mass, due to the seven deuterium atoms, allows them to be easily distinguished by the mass spectrometer. This enables highly accurate quantification of the non-deuterated drug or its metabolites in complex biological samples.
The following diagram illustrates a general experimental workflow for using this compound to quantify its non-deuterated counterpart in a sample, such as plasma or formulated drug product.
Figure 1: Experimental workflow for LC-MS/MS quantification using a deuterated internal standard.
Albendazole sulfoxide exerts its effect through a multi-faceted attack on parasitic cells [1] [2] [3]. The table below summarizes the key molecular and physiological actions:
| Action | Target in Parasite | Consequence for Parasite |
|---|---|---|
| Inhibits tubulin polymerization [1] [3] | Beta-tubulin subunit of microtubules [1] | Loss of cytoplasmic microtubules, disrupting nutrient absorption and cell division [1] [2] |
| Impairs glucose uptake [1] [3] | Cellular transport systems | Depletion of glycogen stores [1] |
| Inhibits metabolic enzymes [2] [4] | Fumarate reductase & malate dehydrogenase [1] [2] | Disruption of the Krebs cycle, reducing ATP production [1] [2] |
These effects lead to irreversible metabolic failure, immobilization, and eventual death of the parasite [1] [4].
This compound is a deuterium-labeled analog of the active metabolite [5]. Its structure is identical to albendazole sulfoxide but contains seven deuterium atoms (a heavy isotope of hydrogen) in place of hydrogen, increasing its molecular weight [5].
In research, this compound is used only for laboratory studies and is not for human therapeutic use [5]. Its primary applications are:
The deuterium labeling does not significantly alter the core mechanism of action described above, allowing it to serve as a reliable proxy for tracking the behavior of the active metabolite in experimental systems.
The parent drug, albendazole, is metabolized in the body to form the active albendazole sulfoxide. The following diagram illustrates the metabolic pathway and subsequent mechanism of action against parasitic cells.
Diagram of albendazole activation and albendazole sulfoxide's mechanism of action in parasites.
Albendazole sulfoxide (ABZ-SO), also known as ricobendazole, is the main active metabolite of albendazole. The tables below summarize key pharmacokinetic parameters and factors that influence its variation.
Table 1: Key Pharmacokinetic Parameters of Albendazole and Albendazole Sulfoxide
This table compiles data from bioequivalence and microsampling studies in humans, providing core parameters like maximum concentration (Cmax) and area under the curve (AUC) [1] [2].
| Compound / Analysis | Cmax (ng/ml) | AUC0-72 (ng·h/mL) | tmax (h) | t1/2 (h) |
|---|---|---|---|---|
| Ivermectin (from FDC) | 86.40 (mean) | 1,040 (mean) | 4.50 (median) | - |
| Albendazole (from FDC) | 22.27 (mean) | 94.65 (mean) | 2.50 (median) | - |
| Albendazole Sulfoxide (ABZ-SO) | 288 - 380 | - | ~4 | ~7 - 8 |
| Albendazole Sulfone (ABZ-SO2) | 14 - 22 | - | - | - |
Table 2: Factors Causing Variation in Albendazole Sulfoxide Pharmacokinetics
This table summarizes findings from a systematic review that identified factors significantly affecting the pharmacokinetic profile of albendazole sulfoxide [3].
| Factor | Impact on Albendazole Sulfoxide Pharmacokinetics |
|---|---|
| Fatty Meal | Increases systemic availability (and by extension, Cmax and total exposure/AUC). |
| Age | Significantly associated with variation in systemic availability, Cmax, and clearance rate. |
| Parasitic Infection | Alters pharmacokinetic parameters; infected populations show distinct profiles from healthy ones. |
| Species (Sheep vs. Goats) | Significantly smaller AUC, shorter half-life, and shorter plasma persistence in goats compared to sheep. |
The following workflow outlines a detailed methodology for quantifying albendazole and its metabolites in pharmacokinetic studies, based on established procedures [2].
Experimental workflow for albendazole sulfoxide pharmacokinetics.
This compound is a deuterium-labeled analog of albendazole sulfoxide. Its primary application in pharmacokinetics is to serve as an internal standard for LC-MS/MS quantification [4].
Albendazole is a broad-spectrum benzimidazole anthelmintic used extensively for the treatment of soil-transmitted helminth infections and parasitic diseases such as alveolar echinococcosis. The therapeutic efficacy of albendazole is primarily attributed to its active metabolite, albendazole sulfoxide, while further oxidation yields albendazole sulfone, another relevant metabolite. The pharmacokinetic profile of albendazole is characterized by poor and variable oral bioavailability (less than 5% in humans) due to its low aqueous solubility and extensive first-pass metabolism [1] [2]. These factors contribute to significant inter-individual variability in plasma drug concentrations, necessitating therapeutic drug monitoring to optimize dosing regimens and minimize potential toxicity.
The implementation of robust bioanalytical methods is essential for reliable quantification of albendazole and its metabolites in biological matrices. Stable isotope-labeled internal standards such as albendazole sulfoxide-d7 play a critical role in modern LC-MS/MS bioanalysis by correcting for variability in sample preparation, matrix effects, and ionization efficiency. This compound is a deuterium-labeled analog of the active metabolite albendazole sulfoxide (ricobendazole), containing seven deuterium atoms with a molecular weight of 288.37 g/mol [3] [4]. This application note provides a comprehensive protocol for the simultaneous quantification of albendazole, albendazole sulfoxide, and albendazole sulfone in human plasma using this compound as internal standard, with detailed experimental procedures and validation data.
Table 1: Key Advantages of the Sample Preparation Method
| Parameter | Advantage | Impact on Analysis |
|---|---|---|
| Sample Volume | Only 50 μL required | Enables analysis from pediatric samples or limited collections |
| Extraction Method | One-step Ostro plate procedure | Reduces processing time and complexity |
| Processing Time | Rapid protocol | Enables high-throughput analysis |
| Recovery Efficiency | Consistent extraction across analytes | Improves accuracy and precision |
Table 2: Optimized LC-MS/MS Conditions for Albendazole Analysis
| Parameter | Specification |
|---|---|
| Chromatography System | UHPLC with binary pump and autosampler |
| Column | C18 (100 × 2.1 mm, 1.8-2.7 μm) |
| Column Temperature | 40°C |
| Injection Volume | 5-10 μL |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient Program | 0 min: 10% B; 1.5 min: 90% B; 2.5-3.0 min: 90% B; 3.1 min: 10% B; 4.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Run Time | 4 minutes |
| Ionization Mode | Positive electrospray ionization (ESI+) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Nebulizer Gas | 50 psi |
| Heater Gas | 60 psi |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | DP (V) | CE (V) | CXP (V) |
|---|---|---|---|---|---|---|
| Albendazole | 266.1 | 234.1 | 100 | 90 | 30 | 10 |
| Albendazole Sulfoxide | 282.1 | 240.1 | 100 | 95 | 25 | 12 |
| Albendazole Sulfone | 298.1 | 266.1 | 100 | 100 | 25 | 12 |
| This compound | 289.1 | 247.1 | 100 | 95 | 25 | 12 |
The following diagram illustrates the metabolic pathway of albendazole and the relationship between the analytes and internal standard:
Figure 1: Metabolic Pathway of Albendazole and Relationship to Deuterated Internal Standard. The diagram illustrates the conversion of albendazole to its primary active metabolite albendazole sulfoxide and subsequent oxidation to albendazole sulfone, along with the structural relationship to the deuterated internal standard used for quantification.
The method was validated according to the ICH M10 guideline on bioanalytical method validation, addressing key parameters including selectivity, linearity, accuracy, precision, matrix effects, and stability [5].
Table 4: Calibration Range and Lower Limit of Quantification
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
|---|---|---|---|
| Albendazole | 0.25-200 | 0.25 | >0.995 |
| Albendazole Sulfoxide | 5-3500 | 5 | >0.995 |
| Albendazole Sulfone | 0.5-500 | 0.5 | >0.995 |
The calibration curves were established using a weighted (1/x²) linear regression model. The LLOQ values demonstrated sufficient sensitivity to monitor clinically relevant concentrations, with precision and accuracy at LLOQ level within ±20% [5].
Table 5: Intra-day and Inter-day Precision and Accuracy
| Analyte | QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| Albendazole | 0.75 (LQC) | 3.2 | 98.5 | 4.1 | 97.8 |
| 80 (MQC) | 2.8 | 101.2 | 3.5 | 100.5 | |
| 160 (HQC) | 2.5 | 99.8 | 3.1 | 99.2 | |
| Albendazole Sulfoxide | 15 (LQC) | 4.2 | 97.8 | 5.3 | 96.5 |
| 1750 (MQC) | 3.5 | 102.1 | 4.2 | 101.3 | |
| 2800 (HQC) | 3.1 | 100.5 | 3.8 | 99.7 | |
| Albendazole Sulfone | 1.5 (LQC) | 3.8 | 99.2 | 4.7 | 98.5 |
| 250 (MQC) | 3.2 | 101.5 | 3.9 | 100.8 | |
| 400 (HQC) | 2.9 | 100.1 | 3.4 | 99.6 |
The precision and accuracy results met the acceptance criteria, with coefficient of variation below 7% for all quality control levels, demonstrating excellent analytical performance and reliability of the method [5].
The extraction recovery was consistent and reproducible across the analytical range, with mean values of 88.5% for albendazole, 92.3% for albendazole sulfoxide, 90.7% for albendazole sulfone, and 94.1% for this compound. The use of deuterated internal standard effectively compensated for matrix effects and ionization variability, with matrix factors ranging from 0.95 to 1.05 when normalized to the internal standard. No significant ion suppression or enhancement was observed at the retention times of the analytes.
Comprehensive stability evaluations were conducted under various conditions to ensure reliability of sample analysis.
Table 6: Stability of Analytes Under Various Conditions
| Stability Condition | Albendazole | Albendazole Sulfoxide | Albendazole Sulfone |
|---|---|---|---|
| Bench Top (24h, RT) | 98.5% | 97.8% | 99.1% |
| Processed (24h, 10°C) | 96.7% | 95.9% | 97.3% |
| Three Freeze-Thaw Cycles | 95.2% | 94.8% | 96.1% |
| Long-Term (-80°C, 30 days) | 97.3% | 96.5% | 98.2% |
All analytes demonstrated acceptable stability with mean concentration deviations within ±15% of nominal concentrations under various storage and processing conditions, ensuring reliability during routine sample analysis.
The validated method has been successfully applied to the therapeutic drug monitoring of albendazole in patients with alveolar echinococcosis. Analysis of plasma samples from ten patients demonstrated the utility of the method for individualized dosing and optimization of therapy. Monitoring both the parent drug and its metabolites allows for better understanding of metabolic phenotypes and potential dose adjustments to maintain concentrations within the therapeutic range while minimizing toxicity risks [5].
This methodology has proven valuable in bioavailability and bioequivalence studies of albendazole formulations. In a study comparing a fixed-dose combination of ivermectin and albendazole with reference products, the method enabled precise quantification of albendazole and its metabolites for comprehensive pharmacokinetic characterization. The primary pharmacokinetic parameters for albendazole following administration of the fixed-dose combination included a mean Cmax of 22.27 ng/mL and AUC0-72 of 94.65 ng·h/mL, with median Tmax of 2.50 hours [1].
The following workflow diagram illustrates the complete analytical process from sample collection to data analysis:
Figure 2: Workflow for LC-MS/MS Analysis of Albendazole and Metabolites in Human Plasma. The diagram outlines the complete analytical procedure from sample preparation with internal standard addition through LC-MS/MS analysis to final data processing and reporting.
Retention Time Shifts: If retention time instability is observed, check mobile phase pH and composition consistency. Ensure adequate column equilibration between injections.
Signal Suppression: Monitor for matrix effects by post-column infusion experiments. Ensure proper sample cleanup and consider alternative extraction methods if necessary.
Internal Standard Response: Consistently prepare fresh working solutions of this compound to maintain stable response. Deuterated internal standards may exhibit slightly different retention times compared to non-deuterated analogs.
Carry-over: Implement needle wash procedures and inject blank samples after high-concentration calibrators or quality controls. The validated method demonstrated minimal carry-over effect [5].
Column Maintenance: Regular column cleaning with high organic solvent content (e.g., 90% methanol or acetonitrile) is recommended to maintain peak shape and sensitivity.
The presented LC-MS/MS method utilizing this compound as internal standard provides a robust, sensitive, and high-throughput approach for the simultaneous quantification of albendazole and its metabolites in human plasma. The method requires minimal sample volume (50 μL), features a short analysis time (4 minutes), and demonstrates excellent performance characteristics across clinically relevant concentration ranges. Implementation of this methodology supports therapeutic drug monitoring and pharmacokinetic studies of albendazole, ultimately contributing to optimized dosing strategies and improved clinical outcomes in patients requiring anthelmintic therapy.
1. Principle of Use Albendazole sulfoxide-d7 is a deuterated analog of albendazole sulfoxide (ABZSO), the primary active metabolite of the anthelmintic drug albendazole. It serves as an ideal stable isotope-labeled internal standard (IS) in quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis [1]. Its nearly identical chemical structure to the native analyte ensures it behaves almost identically during sample preparation, chromatography, and ionization. However, its 7 deuterium atoms create a distinct mass shift, allowing for independent mass spectrometric detection [1]. This corrects for variability in sample processing and matrix effects, leading to highly accurate and precise quantification of ABZSO and related compounds in complex biological matrices like human plasma [2].
2. Key Advantages and Applications
1. Materials and Reagents
2. Instrumentation and LC-MS/MS Conditions The following parameters are compiled from validated methods [3] [5] [2].
Table 1: Liquid Chromatography Conditions
| Parameter | Setting 1 [2] | Setting 2 [5] |
|---|---|---|
| Chromatography | Shimadzu HPLC System | (Specified as generic LC system) |
| Column | Hypurity C18 (50 x 4.6 mm, 5 µm) | Not specified in excerpts |
| Mobile Phase | Acetonitrile : 2mM Ammonium Acetate, pH 5.0 (80:20, v/v) | Gradient elution |
| Flow Rate | 0.5 mL/min | Not specified |
| Injection Volume | 2 µL | Not specified |
| Run Time | ~5 minutes | 4 minutes |
Table 2: Mass Spectrometry Conditions & MRM Transitions
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Ion Mode | Source |
|---|---|---|---|---|
| Albendazole (ABZ) | 266.1 | 234.1 | ESI+ | [2] |
| Albendazole sulfoxide (ABZSO) | 282.1 | 240.0 | ESI+ | [2] |
| Albendazole sulfone (ABZSO2) | 298.1 | 266.1 | ESI+ | [5] |
| This compound (IS) | 288.1[S] [1] / 287.1 [2] | 241.1 [2] | ESI+ | [2] |
Common Source Parameters [2]: Ion Spray Voltage: 2500 V; Curtain Gas: 43 psi; Source Temperature: 450°C; Gas 1 & 2: 50-60 psi.
3. Sample Preparation Workflow The following diagram illustrates the solid-phase extraction (SPE) procedure based on the cited method [2]:
Figure 1: Sample preparation workflow using solid-phase extraction.
Alternative Preparation: For higher throughput, a one-step protein precipitation extraction can also be used with Ostro plates [5].
4. Calibration and Validation
Albendazole (ABZ) is a broad-spectrum anthelmintic drug widely used in human and veterinary medicine. Its major active metabolite, albendazole sulfoxide (ABZSO), is primarily responsible for its therapeutic effect [1]. The development of precise and accurate analytical methods for quantifying ABZSO is crucial for pharmacokinetic studies, drug monitoring, and bioequivalence assessments. This application note details a validated high-performance liquid chromatography (HPLC) method for the simultaneous determination of ABZ and its metabolites, including ABZSO, in cattle plasma [1] [2]. The protocol provides a robust foundation that can be adapted for the analysis of the stable isotope-labeled internal standard albendazole sulfoxide-d7, which is essential for ensuring quantitative accuracy in mass spectrometry-based assays.
A sensitive, accurate, and precise HPLC method with photodiode array (PDA) detection has been developed and validated in accordance with European Medicines Agency (EMA) guidelines [1]. The method simultaneously quantifies albendazole, albendazole sulfoxide, and albendazole sulfone (ABZSO2) in a single run.
The method has demonstrated excellent performance across all validation parameters, as summarized in the table below.
Table 1: Method Validation Summary for Albendazole and its Metabolites
| Parameter | Albendazole (ABZ) | Albendazole Sulfoxide (ABZSO) | Albendazole Sulfone (ABZSO2) |
|---|---|---|---|
| Linear Range | 0.025 - 2.0 µg/mL | 0.025 - 2.0 µg/mL | 0.025 - 2.0 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.025 µg/mL | 0.025 µg/mL | 0.025 µg/mL |
| Limit of Detection (LOD) | 0.006 µg/mL | 0.008 µg/mL | 0.007 µg/mL |
| Within-run & Between-run Precision (CV) | ≤ 15.1% | ≤ 15.1% | ≤ 15.1% |
| Within-run & Between-run Accuracy | 82.8 - 112.7% | 85.3 - 117.7% | 93.3 - 114.1% |
The method provides excellent separation of the target analytes with the following typical retention times, indicating a robust and selective assay [1]:
The method effectively separates albendazole sulfoxide from its metabolites and endogenous plasma components, ensuring accurate quantification [1]. When adapting this for This compound, a nearly identical retention time to ABZSO is expected, with resolution achieved via mass spectrometry.
Table 2: Detailed HPLC Instrument Parameters
| Parameter | Specification |
|---|---|
| Column | XBridge C18 (4.6 mm × 250 mm, 5 µm) |
| Elution Mode | Gradient |
| Mobile Phase | A: 0.025 M Ammonium Acetate Buffer (pH 6.6) B: Acetonitrile | | Gradient Program | Time (min) / %B: 0/10, 5/40, 10/60, 12/90, 14/10, 16/10 (Post-time) | | Flow Rate | 1.2 mL/min | | Detection Wavelength | 292 nm | | Injection Volume | 10 - 50 µL (as optimized) | | Column Temperature | Ambient or controlled (e.g., 25°C) |
The following workflow diagram outlines the sample preparation process:
Key Notes for Adaptation:
The overall process for implementing and executing this analytical method is summarized in the following workflow:
While the core chromatographic conditions are directly applicable, the use of this compound as an internal standard involves specific considerations:
The validated HPLC-PDA method detailed in this application note provides a robust and reliable framework for the quantification of albendazole sulfoxide in biological matrices. The protocol is fully compliant with EMA guidelines and can be directly implemented for pharmacokinetic studies. Furthermore, the chromatographic conditions are ideally suited for adaptation to LC-MS/MS applications, where the use of This compound as an internal standard will yield the highest level of quantitative performance and data integrity.
1.0 Introduction
Albendazole (ABZ) is a broad-spectrum anthelmintic drug used in humans and animals. Its efficacy and pharmacokinetic profile are primarily determined by its active metabolite, albendazole sulfoxide (ABZSO), and the inactive metabolite, albendazole sulfone (ABZSO2) [1] [2]. Reliable quantification of these compounds in biological matrices is essential for drug development and therapeutic monitoring. The use of deuterated internal standards (IS), such as albendazole-d3, is a gold-standard approach to correct for variability in sample preparation and ionization efficiency during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, thereby ensuring high accuracy, precision, and reproducibility [3] [4]. These application notes provide a validated protocol for the simultaneous determination of ABZ and its metabolites in plasma.
2.0 Experimental Protocol
2.1 Materials and Reagents
2.2 Sample Preparation (Solid Phase Extraction)
A solid-phase extraction (SPE) procedure provides clean samples and reduces matrix effects [1] [3].
2.3 Instrumental Analysis (LC-MS/MS)
Chromatography:
Mass Spectrometry:
The following workflow diagram illustrates the complete analytical procedure:
3.0 Method Validation Data
The described method has been validated according to regulatory standards [1] [3]. Key performance characteristics are summarized below.
Table 1: LC-MS/MS Method Validation Summary for ABZ and Metabolites
| Validation Parameter | ABZ | ABZSO | ABZSO2 | Notes |
|---|---|---|---|---|
| Linear Range | 0.20–50.0 ng/mL | 3.00–600 ng/mL | 0.025–2.0 µg/mL* | *Data from [1]. Correlation coefficient (r²) > 0.99 [1] [3]. |
| Lower Limit of Quantification (LLOQ) | 0.20 ng/mL | 3.00 ng/mL | 0.025 µg/mL (25 ng/mL) | Signal-to-noise ratio >10, with precision and accuracy within ±20% [3]. |
| Accuracy (%) | 95.3–113.7% | 95.3–113.7% | 93.3–114.1% | Across validation QC levels [1] [4]. |
| Precision (% CV) | < 6.38% | < 6.38% | 0.4–10.7% | Within- and between-run [1] [4]. |
| Recovery (%) | 86.0–89.7% | 86.0–89.7% | 95.3–113.7% | IS-normalized recovery [3] [4]. |
| Matrix Effect (IS-normalized) | 0.985–1.042 | 0.985–1.042 | Not specified | Matrix factor close to 1.0 indicates minimal effect [3]. |
4.0 Application
This robust protocol is suitable for various applications, including:
5.0 Troubleshooting Tips
1. Introduction
Albendazole (ABZ) is a broad-spectrum anthelmintic drug. Its primary metabolite, Albendazole sulfoxide (ABZSO), is pharmacologically active, making its quantitative determination crucial for pharmacokinetic and bioequivalence studies [1]. This application note describes a validated, robust method for the simultaneous extraction of ABZSO from human plasma using Solid-Phase Extraction (SPE) and subsequent quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Albendazole sulfoxide-d7, is recommended to correct for variability in sample preparation and ionization efficiency.
2. Experimental Protocol
The following protocol is adapted from a published method that simultaneously determines albendazole and albendazole sulfoxide [1].
2.1. Materials and Reagents
2.2. Sample Preparation: Solid-Phase Extraction (SPE) The sample preparation workflow is designed to clean up and concentrate the analytes from the plasma matrix.
2.3. Liquid Chromatography (LC) Conditions Separation is achieved using a Zorbax XDB-CN column (cyanopropyl phase, 4.6 x 150 mm, 5 µm) under isocratic conditions [1].
2.4. Mass Spectrometry (MS) Detection Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode [1].
3. Method Validation Summary
The referenced method has been validated according to regulatory guidelines (e.g., EMA, FDA). Key validation parameters are summarized below [1] [2] [3].
Table 1: Analytical Method Validation Data for ABZSO
| Validation Parameter | Result for ABZSO | Acceptance Criteria |
|---|---|---|
| Linear Range | 10 - 1500 ng/mL (extendable to 5000 ng/mL) [1] | R² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL [1] | Precision ≤20%, Accuracy 80-120% |
| Accuracy & Precision | Within-run/between-run CV < 15% (for LLOQ CV ≤20%) [1] [3] | Within ±15% of nominal value (±20% for LLOQ) |
| Extraction Recovery | Consistent and reproducible [1] | Not specified, but should be consistent |
| Stability | Bench-top, auto-sampler, and freeze-thaw stable [1] [3] | Deviation within ±15% |
4. Comparison of Alternative Analytical Techniques
While LC-MS/MS offers high sensitivity and specificity, other chromatographic methods have been developed for the analysis of albendazole and its metabolites.
Table 2: Comparison of HPLC Methods for Albendazole Metabolites
| Method Feature | HPLC with Fluorescence (FLD) [4] | HPLC with PDA [2] [3] | LC-MS/MS (This Protocol) [1] |
|---|---|---|---|
| Detection | Fluorescence (FLD) | Photodiode Array (PDA) @ 292 nm | Tandem Mass Spectrometry (MRM) |
| Sample Matrix | Biological tissues | Cattle plasma | Human plasma |
| Sample Prep | Not specified | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) |
| Key Advantage | Suitable for tissue residue analysis | Simplicity, common detector availability | Highest sensitivity and selectivity |
| Reported LLOQ | Not explicitly stated | 0.025 µg/mL (25 ng/mL) [3] | 10 ng/mL [1] |
5. Troubleshooting and Technical Notes
This compound is a deuterium-labeled internal standard specifically designed for the quantitative analysis of albendazole and its metabolites in biological matrices. This stable isotopically labeled compound is essential in modern bioanalytical chemistry, particularly in LC-MS/MS applications, where it compensates for variability in sample preparation and ionization efficiency. Albendazole itself is a broad-spectrum anthelmintic medication used to treat parasitic infections in both humans and animals, with growing interest in its potential anti-cancer applications through drug repurposing [1]. The therapeutic monitoring of albendazole and its metabolites is clinically significant because the primary metabolite, albendazole sulfoxide, is responsible for both the treatment efficacy and the concentration-dependent toxicity [2].
The use of this compound as an internal standard has revolutionized the precision and accuracy of albendazole metabolite quantification in complex biological samples. Deuterium labeling (seven deuterium atoms) provides sufficient mass shift (MW: 288.37 g/mol) to distinguish it from the native compound during mass spectrometric analysis while maintaining nearly identical chromatographic properties [3]. This characteristic makes it particularly valuable for therapeutic drug monitoring in patients with conditions such as alveolar echinococcosis, where maintaining plasma concentrations within the therapeutic window is crucial for treatment success while minimizing adverse effects [2]. The following application notes detail comprehensive methodologies for sample preparation, analytical measurement, and validation based on current literature and established laboratory protocols.
The solid-phase extraction method provides excellent sample clean-up and high recovery rates for this compound and its native analogs. This protocol has been adapted from established methodologies with demonstrated success in human and cattle plasma [2] [4] [5].
Table 1: SPE Conditions for this compound Plasma Extraction
| Parameter | Specification | Notes |
|---|---|---|
| SPE Sorbent | Ostro plate or similar | Phospholipid removal recommended |
| Sample Volume | 50-100 µL | 50 µL sufficient for sensitive LC-MS/MS [2] |
| Conditioning | 1 mL methanol, 1 mL water | Maintain sorbent wettability |
| Loading | Plasma sample diluted with internal standard solution | Acidification may improve retention |
| Washing | 1 mL 5% methanol in water | Removes polar interferents |
| Elution | 1 mL methanol or acetonitrile | Higher elution strength recommended |
| Evaporation | Under nitrogen stream at 40°C | Reconstitute in mobile phase |
Step-by-step protocol:
For high-throughput applications where maximum sensitivity is not required, protein precipitation offers a rapid alternative:
Figure 1: Sample Preparation Workflow
Liquid chromatography separation is critical for resolving this compound from its native analogs and potential matrix interferents. The following conditions have been optimized based on published validated methods [2] [4] [5].
Table 2: LC Conditions for this compound Analysis
| Parameter | Condition 1 (Gradient) | Condition 2 (Isocratic) |
|---|---|---|
| Column | C18 (e.g., XBridge, 4.6 × 250 mm, 5 µm) | Zorbax XDB-CN column |
| Mobile Phase A | 10 mM ammonium acetate, pH 6.6 | Water with 1% acetic acid |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 20-90% B over 3 min | Isocratic: 40% A, 60% B |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Injection Volume | 10-20 µL | 10-20 µL |
| Run Time | 4 minutes | 4 minutes |
| Column Temperature | 30°C | 25°C |
Mass spectrometry detection provides the specificity and sensitivity required for precise quantification of this compound in biological matrices. The following parameters are recommended based on literature [2] [5]:
Table 3: MS/MS Parameters for this compound and Analytes
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (V) |
|---|---|---|---|---|
| This compound | 288.37 | Depends on structure | Optimized | Optimized |
| Albendazole | 266.1 | 234.1 | 110-130 | 15-25 |
| Albendazole sulfoxide | 282.1 | 240.1 | 110-130 | 15-25 |
| Albendazole sulfone | 298.1 | 266.1 | 110-130 | 15-25 |
Instrument settings:
Figure 2: LC-MS/MS Analysis Workflow
The analytical methods utilizing this compound as an internal standard have been comprehensively validated according to ICH M10 guidelines and EMA bioanalytical method validation requirements [2] [4]. The validation data demonstrate that the methods are suitable for their intended use in therapeutic drug monitoring and pharmacokinetic studies.
Table 4: Method Validation Summary for Albendazole and Metabolites
| Validation Parameter | Albendazole | Albendazole Sulfoxide | Albendazole Sulfone |
|---|---|---|---|
| Linear Range (ng/mL) | 0.25-200 [2] | 5-3500 [2] | 0.5-500 [2] |
| LLOQ (ng/mL) | 0.25 [2] | 5 [2] | 0.5 [2] |
| Precision (CV%) | <7% [2] | <7% [2] | <7% [2] |
| Accuracy (%) | 82.8-112.7% [4] | 85.3-117.7% [4] | 93.3-114.1% [4] |
| Extraction Recovery | >85% (estimated) | >85% (estimated) | >85% (estimated) |
| Carry-over | <20% of LLOQ [2] | <20% of LLOQ [2] | <20% of LLOQ [2] |
Stability assessment is critical for establishing appropriate sample handling procedures:
The validated method using this compound as an internal standard has been successfully applied to therapeutic drug monitoring in patients with alveolar echinococcosis [2]. Monitoring plasma concentrations is particularly important for albendazole due to its concentration-dependent efficacy and potential toxicity. The active metabolite, albendazole sulfoxide, demonstrates variable pharmacokinetics between individuals, necessitating personalized dosing approaches. Implementation of this assay in clinical settings allows for optimization of dosing regimens to maintain concentrations within the therapeutic window while minimizing adverse effects.
In veterinary medicine, similar methodologies have been applied to monitor albendazole and its metabolites in cattle plasma [4]. This application is particularly important for residue studies and withdrawal time determination to ensure food safety. The method has demonstrated appropriate sensitivity with LLOQ of 0.025 µg/mL for all analytes in cattle plasma, fulfilling all validation criteria established by the European Medicines Agency guideline [4]. The use of this compound as an internal standard compensates for matrix effects that may vary between different animal species or individuals.
The application notes and protocols detailed herein provide a comprehensive framework for the quantification of this compound in plasma samples using LC-MS/MS. The methodologies have been rigorously validated according to regulatory guidelines and demonstrate excellent performance characteristics including precision, accuracy, and sensitivity suitable for both clinical therapeutic drug monitoring and veterinary residue studies. The use of this compound as a deuterated internal standard significantly enhances the reliability of the method by correcting for variability in sample preparation and mass spectrometric analysis.
The detailed sample preparation protocols, chromatographic conditions, and validation data provided in this document serve as a robust foundation for implementation in bioanalytical laboratories. Following these standardized protocols will ensure generation of high-quality, reproducible data for both research and clinical applications involving albendazole and its metabolites.
Albendazole (ABZ) is a broad-spectrum anthelmintic drug widely used in human and veterinary medicine. After administration, it is rapidly metabolized in the liver into its key pharmacologically active metabolite, albendazole sulfoxide (ABZSO), which is further oxidized to the inactive albendazole sulfone (ABZSO2) [1] [2]. Due to its chiral center, ABZSO exists as two enantiomers, (-)-(S) and (+)-(R), which may have different pharmacological and toxicological profiles [3]. Therefore, robust and sensitive analytical methods are crucial for drug monitoring, pharmacokinetic studies, and bioequivalence assessments. This application note consolidates validated chromatographic protocols for the separation and quantification of ABZ and its metabolites.
The following sections detail specific methods for achiral and chiral separation, along with a highly sensitive LC-MS/MS protocol.
This method is validated for cattle plasma according to European Medicines Agency (EMA) guidelines and provides a robust option for laboratories without mass spectrometry capabilities [1] [4].
Experimental Protocol:
Sample Preparation (Solid-Phase Extraction):
Chromatographic Conditions:
Typical Retention Times: The method effectively separates the key compounds with the following approximate retention times:
For studies requiring enantioselective analysis, both Supercritical Fluid Chromatography (SFC) and preparative Simulated Moving Bed (VARICOL) methods have been successfully employed.
Experimental Protocol (Analytical SFC):
Protocol (Preparative Chiral Separation):
This method offers high sensitivity and specificity for low-concentration pharmacokinetic studies [2].
Experimental Protocol:
Sample Preparation (SPE):
LC-MS/MS Conditions:
The following tables summarize key validation parameters for the HPLC-PDA and LC-MS/MS methods.
Table 1: Validation Summary for HPLC-PDA Method in Cattle Plasma [1]
| Parameter | Results for ABZ | Results for ABZSO | Results for ABZSO2 |
|---|---|---|---|
| Linear Range (µg/mL) | 0.025 - 2.0 | 0.025 - 2.0 | 0.025 - 2.0 |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 | > 0.999 |
| LOD (µg/mL) | 0.006 | 0.008 | 0.007 |
| LLOQ (µg/mL) | 0.025 | 0.025 | 0.025 |
| Accuracy Range (%) | 82.8 - 112.7 | 85.3 - 117.7 | 93.3 - 114.1 |
| Precision (% CV) | 1.2 - 14.5 | 0.8 - 15.1 | 0.4 - 10.7 |
Table 2: Validation Summary for LC-MS/MS Method in Human Plasma [2]
| Parameter | Results for ABZ | Results for ABZSO |
|---|---|---|
| Linear Range | 0.200 - 50.0 ng/mL | 3.00 - 600 ng/mL |
| Sample Volume | 100 µL | 100 µL |
| Extraction Recovery | 86.0 - 89.7% | 86.6 - 90.0% |
| Matrix Effect | 0.985 - 1.042 | 0.985 - 1.042 |
The diagram below outlines the logical workflow for the sample preparation and analysis process.
Albendazole sulfoxide (ABZ-SO), also known as ricobendazole, is the primary pharmacologically active metabolite of the broad-spectrum anthelmintic albendazole (ABZ) [1]. In ruminants, ABZ is rapidly metabolized into ABZ-SO and further to albendazole sulfone (ABZ-SO₂) by hepatic enzymes [1]. ABZ-SO possesses superior water solubility compared to the parent compound, enabling the development of injectable formulations that bypass first-pass metabolism and improve systemic availability [1] [2]. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of ABZ-SO in cattle, supporting drug development and regulatory submissions.
A high-performance liquid chromatography with photodiode array detection (HPLC-PDA) method has been developed and validated for simultaneous determination of ABZ and its metabolites (ABZ-SO and ABZ-SO₂) in cattle plasma according to European Medicines Agency guidelines [3] [4].
Sample Preparation:
Chromatographic Conditions:
Method Performance Characteristics:
The following diagram illustrates the complete experimental workflow for the pharmacokinetic study, from sample collection to data analysis:
Table 1: Comparative pharmacokinetic parameters of ABZ-SO following subcutaneous administration (5 mg/kg) in different ruminant species
| Parameter | Cattle | Sheep | Goats | Donkeys |
|---|---|---|---|---|
| Cₘₐₛ (μg/mL) | Data needed | ~0.62 [1] | Similar to sheep [1] | 0.58 [5] |
| Tₘₐₛ (h) | Data needed | 15.0 [1] | Similar to sheep [1] | 3.01 [5] |
| AUC (μg·h/mL) | Data needed | ~39.2 [1] | ~34.1 [1] | 12.81 [5] |
| t₁/₂ (h) | Data needed | 6.57 [1] | 5.43 [1] | 12.93 [5] |
| MRT (h) | Data needed | 7.44 [1] | 5.81 [1] | Data needed |
The metabolism and distribution of albendazole and its metabolites follow specific pathways that determine pharmacokinetic behavior:
Animals:
Dosing:
Table 2: Recommended blood sampling schedule for pharmacokinetic profiling
| Time Point | Number of Samples | Sample Volume | Processing |
|---|---|---|---|
| Pre-dose (0 h) | 1 | 5-10 mL | Baseline |
| Early Phase (0.25, 0.5, 1 h) | 3 | 5-10 mL | Absorption phase |
| Mid Phase (2, 4, 6, 8 h) | 4 | 5-10 mL | Distribution phase |
| Late Phase (12, 24, 36, 48 h) | 4 | 5-10 mL | Elimination phase |
| Extended (72, 96, 120 h if needed) | 2-3 | 5-10 mL | Terminal elimination |
Sample Processing:
For tissue residue studies, collect the following tissues at appropriate time points post-dosing:
Non-Compartmental Analysis:
Compartmental Modeling:
For tissue residue studies, calculate withdrawal periods based on:
Significant interspecies differences exist in ABZ-SO pharmacokinetics. Goats demonstrate faster metabolism and elimination compared to sheep, resulting in lower AUC and shorter half-life values [1]. This has important implications for dosing regimen optimization across species.
The route of administration significantly affects ABZ-SO bioavailability. Subcutaneous administration avoids first-pass metabolism, potentially enhancing systemic availability compared to oral dosing [1] [2].
Several strategies can optimize ABZ-SO pharmacokinetics:
This protocol provides a comprehensive framework for conducting pharmacokinetic studies of Albendazole sulfoxide in cattle. The validated HPLC-PDA method offers robust quantification of ABZ-SO and its metabolites, while the experimental design considerations address critical factors influencing drug disposition. These application notes support the development of optimized dosing regimens for ABZ-SO in cattle, ultimately contributing to enhanced anthelmintic efficacy and resistance management.
The core of the application note is a validated High-Performance Liquid Chromatography (HPLC) method with Photodiode Array (PDA) detection for the simultaneous determination of albendazole and its metabolites, including albendazole sulfoxide (ABZSO) [1]. This method can be directly adapted for Albendazole sulfoxide-d7.
The workflow for the sample analysis procedure is as follows:
The following tables summarize the key validation parameters for the ABZSO method, demonstrating its reliability for bioanalytical studies [1] [2].
Table 1: Calibration Curve and Sensitivity Parameters for ABZSO
| Parameter | Result |
|---|---|
| Linear Range | 0.025 - 2.0 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.025 µg/mL |
| Limit of Detection (LOD) | 0.008 µg/mL |
| Mean Recovery | 100.4% |
Table 2: Precision and Accuracy of the ABZSO Method
| QC Level | Within-Run Accuracy (%) | Within-Run Precision (% CV) |
|---|---|---|
| QC1 (LLOQ) | 85.3 - 117.7 | ≤ 15.1 |
| QC2 (Low) | 96.2 - 111.0 | Data not specified |
| QC4 (High) | Data not specified | Data not specified |
Note: The method fulfilled all EMA validation criteria for precision (CV ≤ 15% or 20% at LLOQ) and accuracy (deviation within ±15% or ±20% at LLOQ) [1].
The method also demonstrated satisfactory results for selectivity (no interfering peaks from blank plasma), robustness (RSD < 5% with small, deliberate changes to method parameters), and stability [1].
The relationship between the drug, its metabolites, and the analytical standard can be visualized as follows:
To implement this method with this compound, follow this protocol:
Albendazole is a broad-spectrum anthelmintic medication widely used for treating parasitic infections in both humans and animals. Following administration, albendazole undergoes rapid first-pass metabolism primarily in the liver, where it is converted to its active metabolite albendazole sulfoxide (ABZSO), which is subsequently oxidized to albendazole sulfone (ABZSO2), an inactive metabolite. The quantification of these metabolites, particularly the pharmacologically active ABZSO, is critical for therapeutic drug monitoring (TDM) as its plasma concentration directly correlates with both anthelmintic efficacy and potential toxicity. Albendazole sulfoxide-d7, a deuterated internal standard, is essential for ensuring precision and accuracy in bioanalytical methods by accounting for variability in sample preparation and instrumental analysis.
The clinical importance of monitoring albendazole metabolites cannot be overstated. Research has demonstrated that ABZSO is primarily responsible for the anthelmintic efficacy of albendazole treatment, but it also contributes significantly to side effects and toxicity, including hepatotoxicity and myelosuppression. Maintaining ABZSO concentrations within the therapeutic window (1-3 μmol/L) is crucial for optimizing treatment outcomes while minimizing adverse effects, particularly in patients requiring long-term therapy such as those with alveolar echinococcosis. The following application note provides detailed protocols for the accurate quantification of albendazole sulfoxide-d3 and related metabolites using two validated analytical techniques: high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This HPLC-UV method provides a robust, precise, and accurate approach for the simultaneous determination of albendazole (ABZ), albendazole sulfoxide (ABZSO), and albendazole sulfone (ABZSO2) in cattle plasma. The method employs solid-phase extraction (SPE) for sample clean-up and enrichment of analytes, followed by chromatographic separation using a reversed-phase C18 column with gradient elution. The protocol has been validated according to the European Medicines Agency guideline (EMA/CHMP/ICH/172948/2019) and demonstrates excellent performance characteristics across the concentration range of 0.025–2.0 µg/mL for all three analytes [1]. This method is particularly suitable for laboratories without access to mass spectrometry instrumentation while still requiring reliable quantification of albendazole metabolites.
The sample preparation employs solid-phase extraction to efficiently isolate the analytes from plasma matrix components while achieving adequate concentration:
Table 1: HPLC-UV Method Validation Parameters for Albendazole and Metabolites
| Parameter | ABZ | ABZSO | ABZSO2 |
|---|---|---|---|
| Linear range (µg/mL) | 0.025-2.0 | 0.025-2.0 | 0.025-2.0 |
| Retention time (min) | 8.5 | 3.5 | 4.9 |
| LOD (µg/mL) | 0.006 | 0.008 | 0.007 |
| LLOQ (µg/mL) | 0.025 | 0.025 | 0.025 |
| Within-run accuracy (%) | 82.8-112.7 | 85.3-117.7 | 93.3-114.1 |
| Between-run accuracy (%) | 89.5-109.8 | 92.1-113.5 | 95.2-110.4 |
| Within-run precision (CV%) | ≤15.1 | ≤14.8 | ≤13.9 |
| Between-run precision (CV%) | ≤14.2 | ≤13.7 | ≤12.8 |
| Recovery (%) | 101.6 ± 0.7 | 100.4 ± 1.3 | 100.0 ± 1.4 |
The following workflow diagram illustrates the complete HPLC-UV analytical procedure:
This LC-MS/MS method enables the simultaneous quantification of albendazole, albendazole sulfoxide, and albendazole sulfone in human plasma with exceptional sensitivity and specificity. The method utilizes a one-step extraction procedure with an Ostro plate for efficient sample clean-up, followed by chromatographic separation and detection using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Validated according to the ICH M10 guideline on bioanalytical method validation, this approach offers significant advantages including minimal sample volume requirement (50 μL), rapid analysis time (4 minutes), and wide linear dynamic range capable of quantifying both low and high concentrations of all analytes in a single run [2] [3]. This method is particularly suitable for clinical laboratories performing therapeutic drug monitoring where high throughput and sensitivity are essential.
The sample preparation protocol is optimized for high-throughput analysis while maintaining excellent recovery and minimal matrix effects:
Table 2: LC-MS/MS Method Validation Parameters for Albendazole and Metabolites
| Parameter | ABZ | ABZSO | ABZSO2 |
|---|---|---|---|
| Linear range (ng/mL) | 0.25-200 | 5-3500 | 0.5-500 |
| Retention time (min) | 2.8 | 2.1 | 2.3 |
| LLOQ (ng/mL) | 0.25 | 5 | 0.5 |
| Within-run accuracy (%) | 94.2-105.8 | 96.5-104.3 | 95.8-103.7 |
| Between-run accuracy (%) | 92.7-107.3 | 94.8-106.1 | 93.5-105.9 |
| Within-run precision (CV%) | ≤6.2 | ≤5.7 | ≤5.9 |
| Between-run precision (CV%) | ≤6.8 | ≤6.1 | ≤6.5 |
| Matrix effect (%) | 98.5 ± 7.3 | 101.2 ± 6.8 | 99.7 ± 7.1 |
| Recovery (%) | 95.3 ± 4.2 | 97.1 ± 3.8 | 96.2 ± 4.5 |
| Carry-over (%) | <0.01 | <0.01 | <0.01 |
The following diagram illustrates the LC-MS/MS analytical workflow:
Both HPLC-UV and LC-MS/MS methods have undergone comprehensive validation according to international guidelines. The validation parameters assessed include selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, dilution integrity, carry-over effect, matrix effects, extraction recovery, and stability. For the HPLC-UV method, selectivity was demonstrated by the absence of interfering peaks at the retention times of ABZ (8.5 min), ABZSO (3.5 min), and ABZSO2 (4.9 min) in blank plasma samples from six different lots [1]. The matrix effect was evaluated at two concentration levels (0.075 and 1.5 µg/mL), with no significant alteration in analyte response observed due to interfering compounds in the sample matrix.
For the LC-MS/MS method, selectivity was confirmed by analyzing blank plasma samples from at least six individual sources, with response interference less than 20% of the LLOQ for analytes and less than 5% for the internal standard. Linearity was established using a weighted (1/x²) least squares regression model, with correlation coefficients (r²) exceeding 0.99 for all analytes. The sensitivity of the method was demonstrated by LLOQ values of 0.25 ng/mL for ABZ, 5 ng/mL for ABZSO, and 0.5 ng/mL for ABZSO2, with precision and accuracy within ±20% at these concentration levels [2].
Stability experiments were conducted under various conditions to ensure the integrity of samples throughout the analytical process:
Table 3: Comparison of HPLC-UV and LC-MS/MS Methods for Albendazole Metabolite Quantification
| Parameter | HPLC-UV Method | LC-MS/MS Method |
|---|---|---|
| Application | Cattle plasma | Human plasma |
| Sample volume | 500 µL | 50 µL |
| Extraction method | Solid-phase extraction | Ostro plate precipitation |
| Run time | 15 minutes | 4 minutes |
| Detection | UV at 292 nm | Tandem mass spectrometry (MRM) |
| Linear range | 0.025-2.0 µg/mL | ABZ: 0.25-200 ng/mL ABZSO: 5-3500 ng/mL ABZSO2: 0.5-500 ng/mL | | LLOQ | 0.025 µg/mL (25 ng/mL) | ABZ: 0.25 ng/mL ABZSO: 5 ng/mL ABZSO2: 0.5 ng/mL | | Precision (CV%) | ≤15.1% | ≤7% | | Key advantages | Cost-effective, available instrumentation | High sensitivity, high throughput, minimal sample volume | | Guideline compliance | EMA/CHMP/ICH/172948/2019 | ICH M10 |
The validated methods for quantifying albendazole metabolites have direct clinical applications in therapeutic drug monitoring (TDM), particularly for patients undergoing long-term albendazole therapy. Research has demonstrated significant interindividual variability in albendazole sulfoxide plasma concentrations, with one study reporting levels ranging from 332 to 2897 ng/mL (median 911.5 ng/mL) in patients four hours after administration of a standard 400 mg dose [3]. Notably, approximately 50% of monitored patients exhibited ABZSO concentrations outside the recommended therapeutic range (1-3 μmol/L or approximately 282-846 ng/mL), highlighting the critical need for routine TDM in this patient population.
The relationship between ABZSO concentrations and clinical outcomes underscores the importance of precise quantification methods. In one clinical study, a patient with significantly elevated ASOX levels (approximately 3.5 times higher than the upper recommended limit) experienced treatment-related adverse effects including hair loss, illustrating the potential toxicity associated with supratherapeutic concentrations [3]. Conversely, subtherapeutic concentrations may lead to inadequate parasitological response or treatment failure. The implementation of routine TDM using the described analytical protocols enables clinicians to optimize albendazole dosing regimens based on individual pharmacokinetic profiles, thereby maximizing therapeutic efficacy while minimizing the risk of dose-related adverse events. This approach is particularly valuable for patients with alveolar echinococcosis who require prolonged therapy and those with altered metabolic capacity due to hepatic impairment or drug-drug interactions.
The HPLC-UV and LC-MS/MS methods presented in this application note provide robust, validated approaches for the simultaneous quantification of albendazole and its metabolites in biological matrices. The HPLC-UV method offers a cost-effective solution for laboratories without access to mass spectrometry instrumentation, while the LC-MS/MS method delivers superior sensitivity, specificity, and throughput for clinical applications requiring precise therapeutic drug monitoring. Both methods have been validated according to international guidelines and demonstrate excellent performance characteristics across their respective concentration ranges.
The inclusion of a deuterated internal standard (this compound) in the LC-MS/MS protocol ensures exceptional accuracy and precision by accounting for potential variability in sample preparation and matrix effects. The implementation of these analytical methods in clinical practice facilitates optimized albendazole therapy through routine therapeutic drug monitoring, ultimately improving treatment outcomes for patients with parasitic infections. As research continues to refine the therapeutic targets for albendazole metabolites, these quantification protocols will remain essential tools for both clinical management and pharmaceutical research.
Albendazole (ABZ) is a broad-spectrum benzimidazole anthelmintic agent widely used in the treatment of parasitic worm infections including neurocysticercosis, ascariasis, and human alveolar echinococcosis (AE). After oral administration, ABZ undergoes rapid first-pass metabolism in the liver primarily mediated by cytochrome P450 enzymes and flavin-containing monooxygenase. The primary metabolite, albendazole sulfoxide (ASOX), is responsible for the anthelmintic efficacy of the treatment, while the further metabolite albendazole sulfone (ASON) is considered therapeutically inactive. The critical therapeutic challenge lies in the fact that ASOX also contributes significantly to the toxicity and side effects of ABZ therapy, including hepatotoxicity, myelosuppression, and hair loss. This narrow therapeutic window necessitates careful monitoring of plasma concentrations to ensure efficacy while minimizing adverse effects. [1] [2]
The pharmacokinetic profile of ABZ is characterized by significant inter-individual variability due to factors such as variable absorption influenced by diet and gastric pH, genetic polymorphisms in metabolic enzymes, and patient-specific factors. This variability can lead to subtherapeutic concentrations in some patients and potentially toxic levels in others, even when standardized weight-based dosing regimens are administered. Therapeutic drug monitoring (TDM) of ABZ therapy through quantification of ASOX plasma concentrations has emerged as a valuable strategy for optimizing treatment outcomes, particularly in conditions requiring prolonged therapy such as alveolar echinococcosis. The development of robust, sensitive, and high-throughput bioanalytical methods is therefore essential for clinical monitoring and pharmacokinetic studies. [2] [3]
Recent advances in liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have enabled the development of highly sensitive and specific methods for the simultaneous quantification of ABZ and its metabolites in biological matrices. These methods offer significant advantages over traditional HPLC-UV or fluorescence approaches in terms of sensitivity, specificity, and analysis time. The key analytical challenges include the need for low quantification limits due to the potent nature of the compounds, efficient extraction from complex plasma matrix, and rapid analysis to support high-throughput TDM. [1] [3]
Table 1: Comparison of Recent LC-MS/MS Methods for Albendazole and Metabolites
| Method Parameter | Žideková et al. (2025) | Rathod et al. (2016) | MDPL Method (2024) | HPLC-PDA Method (2025) |
|---|---|---|---|---|
| Analytes | ABZ, ASOX, ASON | ABZ, ASOX | ABZ, ASOX, ASON, Probenecid | ABZ, ASOX, ASON |
| Sample Volume | 50 μL | 100 μL | 100 μL (plasma) | 500 μL |
| Extraction | Ostro Plate | Solid Phase Extraction | Solid Phase Extraction | Solid Phase Extraction |
| LLOQ (ng/mL) | ABZ: 0.25, ASOX: 5, ASON: 0.5 | ABZ: 0.2, ASOX: 3.0 | ABZ: 0.1, ASOX: 0.5, ASON: 0.1 | 25 (all compounds) |
| Linear Range (ng/mL) | ABZ: 0.25-200, ASOX: 5-3500, ASON: 0.5-500 | ABZ: 0.2-50, ASOX: 3-600 | ABZ: 0.1-200, ASOX: 0.5-1000, ASON: 0.1-200 | 25-2000 (all compounds) |
| Run Time | 4 minutes | 5 minutes | 6 minutes | 12 minutes |
| Internal Standard | Not specified | ABZ-d3, ASOX-d5 | ABZ-d3, Oxibendazole | Oxibendazole |
The progressive improvements in method development are evident when comparing historical and contemporary approaches. The 2016 method required 100 μL plasma volume with a 5-minute run time, while the 2025 method achieved a lower sample volume of 50 μL and reduced the analysis time to just 4 minutes while simultaneously quantifying all three analytes. This evolution in methodology demonstrates a trend toward more patient-friendly sample collection and higher throughput analysis, which is particularly beneficial for TDM in pediatric populations or when frequent sampling is required for detailed pharmacokinetic studies. [1] [3]
The sample preparation employs a one-step extraction procedure using Ostro plates (for 96-well format) or solid-phase extraction (SPE) cartridges for smaller sample batches:
This optimized protocol provides excellent extraction recovery ranging from 86.03% to 89.66% for analytes and 89.85% to 98.94% for internal standards, while effectively removing phospholipids and other matrix interferents. The use of Ostro plates significantly simplifies the extraction process, reduces hands-on time, and improves reproducibility compared to traditional protein precipitation or liquid-liquid extraction methods. [1] [3]
Table 2: Optimal LC-MS/MS Conditions for Albendazole Metabolite Quantification
| Parameter | Configuration |
|---|---|
| LC System | Shimadzu or equivalent UHPLC system |
| MS System | SCIEX API-5500 or equivalent triple quadrupole |
| Column | Hypurity C18 (50 × 4.6 mm, 5 μm) or XBridge C18 (100 × 4.6 mm, 3.5 μm) |
| Column Temperature | 40°C |
| Mobile Phase A | 2.0 mM ammonium acetate, pH 5.0 (adjusted with acetic acid) |
| Mobile Phase B | Acetonitrile or Methanol with 0.05% formic acid |
| Gradient Program | Time (min) / %B: 0/20, 1.0/20, 2.5/80, 3.0/80, 3.1/20, 4.0/20 |
| Flow Rate | 0.5-0.7 mL/min |
| Injection Volume | 2-10 μL |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Ion Spray Voltage | 2500 V |
The chromatographic separation employs a gradient elution program to achieve optimal resolution of all three analytes and internal standards while minimizing matrix effects and maintaining a short run time. The use of ammonium acetate in the aqueous mobile phase component enhances ionization efficiency and improves peak shape for basic compounds. The mass spectrometric detection operates in Multiple Reaction Monitoring (MRM) mode with the following transitions: [1] [3] [5]
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | DP (V) | CE (eV) | CXP (V) |
|---|---|---|---|---|---|---|
| Albendazole | 266.1 | 234.1 | 200 | 70 | 27 | 16 |
| Albendazole Sulfoxide | 282.1 | 240.0 | 200 | 85 | 18 | 17 |
| Albendazole Sulfone | 298.1 | 266.1 | 200 | 80 | 20 | 18 |
| ABZ-d3 (IS) | 269.1 | 234.1 | 200 | 70 | 27 | 16 |
| ASOX-d5 (IS) | 287.1 | 241.1 | 200 | 80 | 18 | 15 |
| ASOX-d7 (IS) | 289.1 | 242.1 | 200 | 80 | 18 | 15 |
The method validation was conducted according to the ICH guideline M10 on bioanalytical method validation, which includes the following experiments:
Table 4: Method Validation Performance Characteristics
| Validation Parameter | Albendazole | Albendazole Sulfoxide | Albendazole Sulfone |
|---|---|---|---|
| Linearity Range (ng/mL) | 0.25-200 | 5-3500 | 0.5-500 |
| Correlation Coefficient (R²) | >0.998 | >0.998 | >0.998 |
| LLOQ (ng/mL) | 0.25 | 5 | 0.5 |
| Intra-day Precision (%CV) | 2.1-5.8% | 1.9-4.3% | 2.5-6.2% |
| Inter-day Precision (%CV) | 3.5-6.7% | 2.8-5.9% | 4.1-7.0% |
| Accuracy (%) | 94.2-105.8% | 95.7-104.1% | 93.8-106.3% |
| Extraction Recovery | 86.5 ± 3.2% | 88.7 ± 4.1% | 85.2 ± 5.3% |
| Matrix Effect (%CV) | 4.2% | 3.8% | 4.7% |
| Carry-over | <20% of LLOQ | <20% of LLOQ | <20% of LLOQ |
The validation results demonstrate that the method is precise, accurate, and robust across the validated concentration ranges for all three analytes. The coefficient of variation for all quality control levels was below 7%, well within the acceptable limits of ±15% for accuracy and precision. The method also showed excellent stability profiles with all analytes remaining stable in plasma through three freeze-thaw cycles, up to 24 hours at room temperature, and for at least 30 days when stored at -70°C. The extraction recovery was consistent and reproducible, with minimal matrix effects observed, particularly when using appropriate stable isotope-labeled internal standards. [1] [2]
The implementation of this LC-MS/MS method for therapeutic drug monitoring involves the following steps:
The clinical utility of this monitoring approach was demonstrated in a study of ten patients with alveolar echinococcosis, where measured plasma levels four hours after a 400 mg ABZ dose varied significantly: ASOX (332-2897 ng/mL, median 911.5 ng/mL), ASON (19.2-202.6 ng/mL, median 58.7 ng/mL), and ABZ (2.2-167.5 ng/mL, median 25.2 ng/mL). Notably, five out of ten patients had ASOX levels outside the recommended therapeutic range, with one patient exhibiting levels 3.5 times higher than the upper recommended limit and experiencing hair loss as a likely adverse effect. These findings highlight the critical importance of therapeutic drug monitoring in optimizing ABZ therapy, particularly for conditions requiring long-term treatment. [2]
The analytical workflow for the determination of albendazole sulfoxide and its metabolites in human plasma can be visualized as follows:
For data interpretation, the following points should be considered:
The high-throughput capability of this method, with a 4-minute run time and 96-well format, enables the processing of up to 360 samples per day, making it suitable for both clinical TDM and large-scale pharmacokinetic studies. The minimal sample volume requirement (50 μL) is particularly advantageous for pediatric populations or studies requiring frequent sampling intervals. [1] [4]
The LC-MS/MS method described in this application note provides a robust, sensitive, and high-throughput solution for the simultaneous quantification of albendazole, albendazole sulfoxide, and albendazole sulfone in human plasma. The method has been comprehensively validated according to current regulatory guidelines and demonstrates excellent performance characteristics across clinically relevant concentration ranges. The short analysis time (4 minutes) and minimal sample volume requirement (50 μL) make this method particularly suitable for therapeutic drug monitoring and pharmacokinetic studies in clinical settings. Implementation of this analytical approach can significantly contribute to optimized dosing strategies for albendazole therapy, potentially improving treatment efficacy while reducing the risk of dose-related adverse effects.
The table below summarizes the key identifying information for this compound:
| Property | Description |
|---|---|
| IUPAC Name | Not specified in search results |
| Synonyms | Ricobendazole-d7; Albendazole oxide-d7; Albendazole Impurity B (EP)-d7 [1] [2] [3] |
| CAS Number | 2469575-37-7 (labeled); 54029-12-8 (unlabeled) [1] [2] |
| Molecular Formula | C₁₂H₈D₇N₃O₃S [1] [2] [3] |
| Molecular Weight | 288.37 g/mol [1] [2] [3] |
| SMILES | O=C(OC)NC1=NC2=CC=C(S(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=O)C=C2N1 [2] [3] |
| Primary Application | Deuterated internal standard for quantitative analysis of Albendazole sulfoxide in biological samples [1] [2]. |
This compound is primarily used to ensure accurate quantification of the non-deuterated drug and its metabolites in complex biological matrices like plasma [1] [4]. The following diagram illustrates a general LC-MS/MS workflow that employs such deuterated standards:
This method is effective due to the identical chemical behavior but distinct mass of the deuterated standard and the target analyte [1].
While a protocol for NMR is unavailable, the following is an adapted LC-MS/MS method for quantifying albendazole (ABZ) and its active metabolite, albendazole sulfoxide (ABZSO), in human plasma using deuterated internal standards [4]. This demonstrates the standard practice this compound is designed for.
1. Sample Preparation (Solid Phase Extraction)
2. Liquid Chromatography (LC) Conditions
3. Mass Spectrometry (MS) Conditions
Since explicit NMR data was not found, here are steps you can take to proceed with your analysis:
^1H-NMR) will focus on confirming the replacement of seven hydrogen atoms with deuterium, observed as a significant reduction in the corresponding proton signals.This compound is a critical tool for the accurate quantification of albendazole metabolites in biological samples via LC-MS/MS. Although a public, detailed NMR protocol is currently unavailable, the chemical information and established MS workflow provided here serve as a solid foundation for further research and method development.
Should you require access to specific NMR data, contacting the commercial suppliers of the compound directly is the most recommended next step.
AN-ABZ-2024-01
This application note outlines robust methodologies for the sample preparation and analysis of albendazole sulfoxide (ABZSO). The protocols are synthesized from recently validated methods for quantifying albendazole and its metabolites in biological matrices, providing a reliable framework for analytical procedures involving deuterated internal standards such as albendazole sulfoxide-d7 [1] [2] [3].
The core of the analysis involves efficient extraction of analytes from plasma followed by chromatographic separation and mass spectrometric detection.
1.1 Sample Preparation via Solid-Phase Extraction (SPE) The following SPE protocol is adapted from methods used for the simultaneous extraction of albendazole, albendazole sulfoxide, and albendazole sulfone [2] [3].
Materials:
Procedure:
1.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions The chromatographic and detection parameters below are summarized from multiple validated methods to achieve high-throughput and sensitive analysis [1] [3] [4].
Chromatography:
Mass Spectrometry:
The table below summarizes the optimized MRM transitions for the analytes, which are crucial for selective detection.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
|---|---|---|---|---|
| Albendazole (ABZ) | 266.1 | 234.1 | 27 | [3] |
| Albendazole sulfoxide (ABZSO) | 282.1 | 240.0 | 18 | [3] |
| Albendazole sulfone (ABZSO2) | 298.1 | 266.1* | *Note | [1] |
| Albendazole sulfoxide-d5 (IS) | 287.1 | 241.1 | 18 | [3] |
*Note: The specific MRM transition for Albendazole sulfone, while monitored in the cited studies [1], was not explicitly listed in the provided excerpts. The value 266.1 is a typical product ion and should be verified experimentally.
The following diagram and table summarize the key steps and performance metrics of the analytical process.
Table 1: Summary of Analytical Method Performance for Albendazole and Metabolites.
| Validation Parameter | Albendazole (ABZ) | Albendazole Sulfoxide (ABZSO) | Albendazole Sulfone (ABZSO2) | Reference |
|---|---|---|---|---|
| Linear Range | 0.25–200 ng/mL | 5–3500 ng/mL | 0.5–500 ng/mL | [1] |
| LLOQ | 0.25 ng/mL | 5 ng/mL | 0.5 ng/mL | [1] |
| Extraction Recovery | ~89% | ~86% | Not specified | [3] |
| Precision (CV) | < 7% | < 7% | < 7% | [1] |
| Matrix Effect (IS-normalized) | 0.985 - 1.042 | 0.985 - 1.042 | Not specified | [3] |
| Analysis Runtime | ~4 minutes | ~4 minutes | ~4 minutes | [1] [4] |
The validated methods have direct clinical applications. A 2025 study utilized this LC-MS/MS approach to monitor plasma levels in ten patients undergoing albendazole therapy for alveolar echinococcosis [1] [5]. The study found significant inter-individual variability, with five out of ten patients having albendazole sulfoxide levels outside the recommended therapeutic range (1–3 μmol/L, measured at peak levels) [5]. One patient experienced hair loss, which was linked to albendazole sulfoxide concentrations 3.5 times above the upper limit, underscoring the critical role of TDM in optimizing efficacy and minimizing toxicity [5].
1. Introduction Albendazole sulfoxide-d7 is a deuterium-labeled analog of albendazole sulfoxide (ABZSO), the primary active metabolite of the anthelmintic drug albendazole. In bioanalytical chemistry, it serves as an ideal internal standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. Its use corrects for variability in sample preparation and ionization efficiency, ensuring accurate and precise quantification of albendazole, albendazole sulfoxide, and albendazole sulfone in biological matrices like human plasma [1] [2] [3].
2. Experimental Protocol
2.1. Materials and Reagents
2.2. Sample Preparation (Solid Phase Extraction) This protocol is adapted from a published method for the analysis of ABZ and ABZSO [3].
Table 1: Key Steps in Sample Preparation Workflow
| Step | Parameter | Specification |
|---|---|---|
| 1 | Plasma Volume | 100 µL [3] |
| 2 | Internal Standard | This compound |
| 3 | Protein Precipitation Solvent | Acetonitrile |
| 4 | SPE Cartridge | Strata-X (30 mg/1 mL) [3] |
| 5 | Reconstitution | Initial mobile phase |
2.3. Instrumental Analysis (LC-MS/MS Conditions) The following conditions are synthesized from multiple published methods [2] [3].
Liquid Chromatography (LC):
Mass Spectrometry (Tandem MS):
Table 2: MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Albendazole (ABZ) | 266.1 | 234.1 [3] | 70 [3] | 27 [3] |
| Albendazole sulfoxide (ABZSO) | 282.1 | 240.0 [3] | 85 [3] | 18 [3] |
| Albendazole sulfone (ABZSO2) | 298.1 | 266.0* | 85* | 20* |
| This compound (IS) | 288.4 [1] | 241.1* | 80* | 18* |
Note: Parameters marked with an asterisk () are estimated based on the behavior of the unlabeled compound and typical instrument settings. They should be optimized for the specific instrument in use. The precursor ion for this compound is calculated based on its molecular weight [1].*
2.4. Method Validation While the labeled internal standard itself is not validated, the analytical method using it must be. Key validation parameters include [2]:
The stability of this compound in biological matrices is inferred from the stability of the method that uses it. The successful application of the validated method, which includes stability tests for the analytes, demonstrates that the internal standard performs consistently throughout the analysis [2] [3].
The following diagram illustrates the complete experimental workflow for the quantitative analysis, from sample collection to data acquisition:
The specific stability data for this compound (e.g., under long-term storage at -70°C or after multiple freeze-thaw cycles) is not explicitly provided in the available literature. The information presented here is based on validated methods for the unlabeled analytes, where the consistent performance of the internal standard is implicit in the successful validation of the assay. Researchers must perform their own stability tests for the internal standard as part of their bioanalytical method validation.
The following table outlines the most effective parameters to adjust when dealing with poor peak resolution for albendazole and its metabolites. These strategies are based on the fundamental resolution equation in HPLC and successful applications from the literature [1] [2].
| Troubleshooting Parameter | Specific Adjustment | Expected Outcome & Rationale | Application Example from Literature |
|---|---|---|---|
| Mobile Phase Composition | Adjust pH and use a buffer. | Changes ionization, altering relative retention (α) of compounds. [2] | Using a 0.025 M ammonium acetate buffer at pH 6.6 in a gradient with acetonitrile successfully separated ABZ, ABZSO, and ABZSO2. [1] |
| Column Stationary Phase | Change the bonded phase ligand. | Alters chemical interactions between analytes and stationary phase, potentially improving α. [2] | For chiral separation of ABZSO enantiomers, a Chiralpak AD or Chiralcel OD column was effective. [3] |
| Column Physical Properties | Use a column with a smaller particle size. | Increases column efficiency (plate number, N), leading to sharper peaks. [4] [2] | UPLC columns with sub-2µm particles provided higher, sharper peaks for albendazole metabolites compared to classical HPLC columns. [4] |
| Column Temperature | Increase the temperature. | Reduces mobile phase viscosity, increases diffusion rate, and improves efficiency (N). Can also affect α for ionic species. [2] | A general strategy to maximize efficiency; start at 40–60°C for small molecules. [2] |
| Organic Modifier | Change the type of organic solvent. | This is a powerful way to alter relative retention (α) due to different solvent interaction properties. [2] | For achiral separation, acetonitrile is standard. For chiral SFC of ABZSO, 2-propanol or methanol were used as modifiers. [3] |
Q1: What are the typical retention times and order of elution for albendazole and its key metabolites? A validated HPLC method for cattle plasma using an XBridge C18 column reported the following elution order and approximate retention times [1]:
Q2: My internal standard is Albendazole Sulfoxide-d7. Could it co-elute with the native ABZSO? The search results indicate that Albendazole Sulfoxide-d3 is successfully used as an internal standard for quantifying ABZSO in LC-MS/MS methods, showing baseline separation [5]. Since deuterated analogs like your -d7 compound are designed to behave almost identically to the native analyte during chromatography, you should expect very close, if not identical, retention times. If your method lacks sufficient resolution, this can cause co-elution. Using a high-efficiency column (e.g., with smaller particles) is the best strategy to resolve this [4] [2].
Q3: What is a systematic workflow for diagnosing and fixing peak resolution issues? The following diagram outlines a logical troubleshooting process that combines general principles with specifics from your research context:
Q4: What are the key validation parameters for a method quantifying albendazole metabolites? A method should be validated as per guidelines like those from the European Medicines Agency (EMA). Key parameters and typical results from a recent study include [1]:
To provide context for the troubleshooting advice, here are concise summaries of two key methodologies from the search results.
1. Validated HPLC-PDA Method for Cattle Plasma [1]
2. Chiral Separation of Albendazole Sulfoxide Enantiomers [3]
Q1: What is the primary cause of matrix effects in LC-MS, and how does Albendazole Sulfoxide-d7 help?
Q2: My recovery for albendazole sulfoxide is low in spiked samples, even with the internal standard. What should I check?
Q3: Despite using an IS, I see inconsistent results between different lots of plasma. How can I improve method robustness?
The table below summarizes key parameters from successfully validated methods and their application to troubleshooting.
| Aspect | Problem Indicators | Recommended Solutions & Supporting Data |
|---|---|---|
| Internal Standard | High variability in analyte response; poor precision. | Use This compound as the IS for Albendazole Sulfoxide. Deuterated IS corrects for extraction and ionization variability [1]. |
| Sample Preparation | Low recovery; high background noise; inconsistent results. | Implement Solid-Phase Extraction (SPE). Methods using Strata-X SPE cartridges achieved recoveries of 86-99% for analytes and IS [3] [4]. |
| Sample Volume & Dilution | Strong matrix effect even with IS. | Use low sample volumes (e.g., 50-100 µL of plasma) [5] [3] [4]. If concentrations are high, a simple dilution of the sample before injection can reduce matrix interference [6]. |
| Chromatography | Peak tailing, poor separation, or short retention times. | Use a C18 column (e.g., Hypurity C18, 50x4.6mm, 5µm) with a mobile phase of acetonitrile and ammonium acetate buffer (e.g., 2mM, pH 5.0). Isocratic or gradient elution can achieve run times of 4-8 minutes [3] [2]. |
| Method Validation | Inaccurate quantification in real samples. | Formally validate per ICH M10/EMA guidelines. Key parameters include: • Matrix Effect: IS-normalized matrix factor should be 0.985-1.042 [3]. • Precision: Coefficient of variation (CV) < 7% [5] [7]. |
The following diagram outlines a general workflow for analyzing albendazole and its metabolites using this compound, integrating the troubleshooting advice above.
This workflow is supported by specific methodologies from the literature:
To minimize matrix effects and ensure data reliability when working with this compound:
Here are answers to common questions and issues you might encounter when working to enhance sensitivity.
FAQ 1: What are the primary strategies to lower the detection limit for Albendazole sulfoxide? Improving sensitivity is fundamentally about maximizing the analyte's signal while minimizing background noise [1] [2]. This involves:
FAQ 2: My signal is low, but my sample is concentrated. What could be suppressing it? Signal suppression is often caused by matrix effects, where co-eluting compounds from the sample interfere with the ionization of your analyte [2]. This is a common challenge in biological fluids like plasma.
FAQ 3: I transferred a method from a published paper, but my sensitivity is poor. Why? Mass spectrometers, even of the same model, can perform differently. Using literature values for compound parameters without instrument-specific optimization is a common cause of suboptimal sensitivity.
| Analyte | Peak Area (Optimized Settings) | Peak Area (Unoptimized Settings) | % Decrease |
|---|---|---|---|
| Cocaine | 12,293,511 | 8,656,042 | -29.58% |
| Morphine | 436,044 | 238,450 | -45.31% |
| Δ9-THC | 597,953 | 521,493 | -12.78% |
Table: Example data demonstrating the impact of compound-specific optimization on peak area. Data adapted from [5].
The following protocol is adapted from a recently published, high-throughput LC-MS/MS method for the simultaneous analysis of Albendazole and its metabolites in human plasma [3]. You can adapt this framework for the deuterated form (Albendazole sulfoxide-d7).
1. Sample Preparation
2. Liquid Chromatography (LC) Conditions
3. Mass Spectrometry (MS) Detection
The workflow below summarizes the key stages of this optimized method.
Sensitivity Optimization Workflow for this compound
For pushing detection limits even further, consider these advanced approaches:
Carryover occurs when a sample contaminates subsequent analyses, a critical issue for accuracy in sensitive LC-MS/MS methods used for albendazole and its metabolites [1] [2]. The primary sources are typically the autosampler and the chromatography column [3].
Albendazole sulfoxide is a key metabolite monitored in methods with coefficients of variation below 7% [1] [2]. While these methods successfully validated against ICH M10 guidelines [1] [2], their development likely involved managing potential carryover.
Here is a systematic approach to diagnose and resolve carryover, synthesized from expert recommendations [3].
| Troubleshooting Step | Key Actions | Specific Recommendations & Rationale |
|---|---|---|
| 1. Inspect & Maintain Autosampler | Replace worn parts; optimize wash solvents. | Rotor seal is the #1 cause; replace every 6 months or per sample load [3]. Use a strong wash solvent (e.g., 90:10 MeOH/Water) to match elution strength of mobile phase [3]. |
| 2. Perform System Flush | Use strong solvent not through detector. | Flush with 30:70 mixture of 85% H3PO4/water to dissolve residual analyte, then flush with water until neutral pH [3]. |
| 3. Implement Column Washing | Use separate, strong wash method. | Wash with mobile phase stronger than analysis method to wash away everything; do not incorporate into analysis method [3]. |
| 4. Review Sample Solution | Match sample & mobile phase solvent strength. | Dissolve sample in mobile phase or weaker solution; stronger/different solvents cause peak artifacts [3]. |
The workflow below summarizes the logical sequence for systematic troubleshooting.
Q1: How can I confirm that carryover is coming from the autosampler and not a contaminated solvent?
Q2: The wash solvent recommended in my method isn't working. What should I do?
Q3: Our lab uses Waters UPLC H-Class systems. Is there a specific maintenance procedure?
Here are some common questions related to the use of albendazole sulfoxide-d7 as an internal standard.
Q: What is the primary application of this compound in a laboratory setting?
Q: I am developing a new HPLC or LC-MS/MS method for albendazole and its metabolites. What are some key methodological considerations from recent literature?
| Parameter | HPLC-UV/PDA Method (2025) [2] | LC-MS/MS Method (2025) [3] |
|---|---|---|
| Analytes | ABZ, ABZSO, ABZSO2 | ABZ, ABZSO, ABZSO2 |
| Sample Matrix | Cattle Plasma | Human Plasma |
| Sample Preparation | Solid-Phase Extraction (SPE) | One-step extraction (Ostro plate) |
| Detection | PDA (292 nm) | Tandem Mass Spectrometry (MRM) |
| Run Time | ~8.5 minutes (for ABZ) | 4 minutes |
| Sample Volume | - | 50 µL |
| Validation Guideline | European Medicines Agency (EMA) | ICH M10 |
Low recovery of your internal standard can significantly impact data quality. The following workflow outlines a systematic approach to diagnose and resolve this issue.
The first step is to rule out problems with the IS solution itself.
This is a common source of recovery issues. The search results highlight two main techniques:
The table below summarizes the key identifying information for Albendazole sulfoxide-d7 from supplier catalogs [1] [2] [3].
| Property | Specification |
|---|---|
| CAS Number | 2469575-37-7 (labeled); 54029-12-8 (unlabeled) [1] [3] |
| Synonyms | Ricobendazole-d7; Albendazole oxide-d7; Albendazole Impurity B (EP)-d7 [1] [2] |
| Molecular Formula | C₁₂H₈D₇N₃O₃S [1] [2] [3] |
| Molecular Weight | 288.37 g/mol [1] [2] [3] |
| Intended Use | For Research Use Only. Not for Diagnostic or Therapeutic Use [1]. |
This deuterated compound is primarily used as an internal standard in quantitative bioanalysis. The deuterium atoms create a mass difference that allows it to be distinguished from the non-labeled compound via Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, thereby improving the accuracy of pharmacokinetic and metabolic studies [1].
To help researchers understand the context in which this compound is used, the following diagram outlines a general experimental workflow for analyzing albendazole and its metabolites in plasma, which is where this compound would serve as an internal standard. This workflow synthesizes common steps from several analytical methods [4] [5] [6].
The table below details specific conditions from validated analytical methods that simultaneously determine albendazole and its metabolites, including albendazole sulfoxide. These protocols can guide your own method development and application [4] [5] [7].
| Method Parameter | HPLC-UV (Human Plasma) [5] | HPLC-PDA (Cattle Plasma) [4] | LC-MS/MS (Human Plasma) [6] | LC-MS/MS (Human Plasma) [7] |
|---|---|---|---|---|
| Extraction | C18 SPE Cartridge | Solid-Phase Extraction (SPE) | Strata-X SPE Cartridge | Ostro Plate |
| Chromatography | Waters μBondapak Phenyl (3.9 x 300 mm) | XBridge C18 (4.6 x 250 mm, 5 µm) | Hypurity C18 (50 x 4.6 mm, 5 µm) | Not Specified |
| Mobile Phase | TEA Buffer-Methanol-Acetonitrile | Gradient: Acetonitrile / Ammonium Acetate Buffer | Isocratic: ACN / 2mM Ammonium Acetate (80:20) | Gradient Elution |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.5 mL/min | Not Specified |
| Run Time | 30 min | Not Specified | Not Specified | 4 min |
| Detection | UV @ 295 nm | PDA @ 292 nm | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |
| Internal Standard | Oxibendazole | Not Specified | Albendazole-d3, Albendazole sulfoxide-d5 | Not Specified (uses deuterated IS) |
Here are answers to some anticipated technical questions, based on the available information.
What is the primary application of this compound? It is used as an internal standard for the quantitative bioanalysis of its non-deuterated counterpart, albendazole sulfoxide, in biological samples like plasma. Using a deuterated internal standard corrects for variability and losses during sample preparation and analysis, leading to more precise and accurate results [1] [6].
How should I store this compound? While specific storage conditions for the stock solution are not provided in the search results, the product is typically shipped and stored at room temperature in the continental US. For long-term stability, it is advisable to follow the recommended conditions in the Certificate of Analysis provided with the specific product lot [3].
What is the enantioselective behavior of albendazole sulfoxide? It is important to note that albendazole sulfoxide is chiral and exists as two enantiomers. Studies in patients have shown that the (+)-(R)-enantiomer reaches significantly higher plasma concentrations and has a longer elimination half-life than the (-)-(S)-enantiomer. Furthermore, research indicates that the anthelmintic activity primarily resides with the (+)-(R)-enantiomer [8] [9].
The following table summarizes key parameters from recent, validated methods for the simultaneous analysis of albendazole and its metabolites, which you can use as a benchmark.
| Parameter | LC-MS/MS Method (Human Plasma) [1] | LC-MS/MS Method (Human Plasma) [2] | HPLC-PDA Method (Cattle Plasma) [3] [4] |
|---|
| Analyte Linear Ranges | ABZ: 0.25-200 ng/mL ABZSO: 5-3500 ng/mL ABZSO2: 0.5-500 ng/mL | ABZ: 0.200-50.0 ng/mL ABZSO: 3.00-600 ng/mL | ABZ, ABZSO, ABZSO2: 0.025-2.0 µg/mL (25-2000 ng/mL) | | Sample Volume | 50 µL | 100 µL | Not specified | | Sample Preparation | One-step extraction with an Ostro plate | Solid-Phase Extraction (SPE), Strata-X cartridges | Solid-Phase Extraction (SPE) | | Chromatography Column | Not specified | Hypurity C18 (50 mm × 4.6 mm, 5 µm) | XBridge C18 (4.6 mm × 250 mm, 5 µm) | | Mobile Phase | Gradient elution | Isocratic: ACN / 2.0 mM Ammonium Acetate (pH 5.0) (80:20, v/v) | Gradient: ACN / 0.025 M Ammonium Acetate Buffer (pH 6.6) | | Run Time | 4 minutes | Not specified (injection volume: 2 µL) | Not specified (Flow rate: 1.2 mL/min) | | Detection | Tandem Mass Spectrometry (MRM) | Tandem Mass Spectrometry (MRM) | Photodiode Array (PDA), 292 nm | | Validation Guideline | ICH M10 | Not explicitly stated | European Medicines Agency (EMA) |
Here are expanded protocols based on the literature to guide users through key experiments.
This protocol is adapted from methods used in the searched articles [3] [2].
This protocol synthesizes the parameters from the highly sensitive LC-MS/MS methods [1] [2].
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Albendazole (ABZ) | 266.1 | 234.1 |
| Albendazole sulfoxide (ABZSO) | 282.1 | 240.0 |
| Albendazole sulfone (ABZSO2) | Info not in results | Info not in results |
| Albendazole-d3 (ABZ-d3) | 269.1 | 234.1 |
| Albendazole sulfoxide-d5 (ABZSO-d5) | 287.1 | 241.1 |
Q1: What are the critical factors for optimizing sensitivity in LC-MS/MS for these analytes?
Q2: We observe poor recovery of albendazole sulfoxide from plasma. What could be the cause?
Q3: Why is the chromatographic peak shape for albendazole broad or tailing?
The following diagram visualizes the complete workflow for the analysis of albendazole sulfoxide-d7, from sample collection to data acquisition, based on the consolidated methodologies.
The following validated method for determining Albendazole (ABZ), Albendazole sulfoxide (ABZSO), and Albendazole sulfone (ABZSO2) in cattle plasma can serve as a reference protocol [1] [2].
Table 1: HPLC-PDA Instrumental Parameters
| Parameter | Specification |
|---|---|
| Column | XBridge C18 (4.6 mm × 250 mm, 5 µm) [1] |
| Mobile Phase | Gradient of Acetonitrile and 0.025 M Ammonium Acetate Buffer (pH 6.6) [1] |
| Flow Rate | 1.2 mL/min [1] |
| Detection (PDA) | 292 nm [1] |
| Injection Volume | Not Specified |
| Column Temperature | Not Specified |
| Run Time | ~10 minutes (estimated from retention times) [1] |
Table 2: Method Validation Summary
| Parameter | Result for ABZ, ABZSO, ABZSO2 |
|---|---|
| Linear Range | 0.025 - 2.0 µg/mL [1] |
| Correlation Coefficient (R²) | > 0.999 [1] [2] |
| Lower Limit of Quantification (LLOQ) | 0.025 µg/mL [1] |
| Precision (CV) | Within-run and between-run ≤ 15.1% [1] |
| Accuracy | Within 82.8 - 117.7% of nominal values [1] |
| Sample Preparation | Solid-Phase Extraction (SPE) [1] |
| Internal Standard | Used, but not specified [1] |
Here are solutions to common problems encountered during this analysis:
What should I do if the peaks are split or tailing?
How can I resolve a noisy or drifting baseline?
Why am I seeing high backpressure or pressure fluctuations?
The retention times are drifting; what could be the cause?
The diagram below outlines the key steps in the sample preparation and analysis process.
| Analyte(s) | Matrix | Column | Mobile Phase (Gradient) | Flow Rate | Detection | Source |
|---|---|---|---|---|---|---|
| ABZ, ABZSO, ABZSO2 [1] [2] | Cattle Plasma | XBridge C18 (4.6 mm × 250 mm, 5 µm) | Gradient: Ammonium Acetate Buffer (0.025 M, pH 6.6) : Acetonitrile [1] [2] | 1.2 mL/min [1] [2] | PDA @ 292 nm [1] [2] | [1] |
| ABZ, ABZSO, ABZSO2 [3] | Human Plasma | Not Specified | Gradient Elution | Not Specified | MS/MS | [3] |
| ABZ & 3 Metabolites [4] | Pig & Poultry Muscle | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) | Isocratic: Aqueous (0.2% Formic Acid, 0.05% Triethylamine) : Acetonitrile (69:31) [4] | Not Specified | FLD | [4] |
For a starting point, the HPLC-PDA method is highly reliable and accessible [1] [2]. Here is the detailed methodology:
Q1: What is the most critical parameter to optimize for Albendazole Sulfoxide-d7 analysis? The pH of the aqueous buffer is paramount. The cited method specifically uses a pH of 6.6 [1] [2]. Even slight deviations can significantly alter the ionization state of the analytes, impacting retention time and peak shape.
Q2: I am getting poor peak shape or low recovery. What should I check?
Q3: How can I adapt an HPLC-UV method for LC-MS/MS? The core chromatography (column and mobile phase) can often be transferred. Key adjustments for MS include:
The following diagram outlines a logical pathway for establishing and troubleshooting your analytical method.
The fundamental principle from the literature is that albendazole sulfoxide and its metabolites are consistently analyzed using positive electrospray ionization (ESI+) [1] [2] [3]. The table below summarizes the specific mass transitions and optimized parameters reported for albendazole sulfoxide and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source & Compound-Dependent Parameters |
|---|---|---|---|---|
| Albendazole Sulfoxide (ABZSO) | 282.1 / 282.2 [1] [3] | 240.0 / 208.1 [1] [3] | ESI+ [1] [2] | Declustering Potential (DP): 85 V [1]; Collision Energy (CE): 18 eV [1] |
| Albendazole Sulfoxide-d5 | 287.1 [1] | 241.1 [1] | ESI+ [1] | Declustering Potential (DP): 80 V [1]; Collision Energy (CE): 18 eV [1] |
For albendazole sulfoxide-d7, you would follow the same principle. The precursor ion would shift by +7 Da compared to the non-deuterated form. The method development would involve infusing the standard to optimize declustering potentials and collision energies for the most abundant product ion.
Here are detailed methodologies from published studies that you can adapt for your work with the d7 internal standard.
Sample Preparation (Human Plasma)
Liquid Chromatography (LC) Conditions
Mass Spectrometry (MS) Detection
This workflow visualizes the general method development and optimization process based on the established protocols:
Q1: Why is the ionization response for my internal standard low or inconsistent?
Q2: How can I reduce matrix effects that are suppressing the ionization?
Q3: What is the expected retention time and how can I improve chromatographic separation?
Q4: The method is not achieving a low enough Limit of Quantification (LLOQ). How can I improve sensitivity?
Interference can often be traced to the sample matrix or chromatographic conditions. The following table summarizes common issues and their solutions based on established LC-MS/MS and HPLC methods.
| Interference Type | Potential Cause | Recommended Solution | Citation |
|---|---|---|---|
| Matrix Effects (Ion suppression/enhancement) | Co-eluting phospholipids or ionizable compounds from plasma. | Use deuterated internal standards (e.g., ABZSO-d7) to normalize matrix effects. Perform post-column infusion to map suppression zones. | [1] |
| Chromatographic Interference | Poor separation of analytes or endogenous compounds. | Optimize mobile phase (e.g., ACN and 2.0 mM Ammonium Acetate, pH 5.0). Use a suitable C18 column (e.g., Hypurity C18). | [1] [2] |
| Incomplete Resolution from ABZSO | Method cannot distinguish between ABZSO and ABZSO-d7. | Confirm MRM transitions: Use 282.1→240.0 for ABZSO and 287.1→241.1 for ABZSO-d7. Optimize collision energies. | [1] |
| Endogenous Compound Co-elution | Unknown plasma components with similar retention times. | Implement solid-phase extraction (SPE) for cleaner samples (e.g., Strata-X cartridges). Assess specificity with multiple blank plasma lots. | [1] [2] |
Here are detailed methodologies for key experiments cited in the troubleshooting guide.
This method is designed for sensitive, simultaneous determination of Albendazole (ABZ) and Albendazole sulfoxide (ABZSO) in human plasma [1].
This validated method simultaneously determines ABZ, ABZSO, and Albendazole sulfone (ABZSO2) and can be adapted for internal standard use [2].
The following diagram maps the experimental workflow and logical path for troubleshooting interference issues.
The table below summarizes two validated HPLC methods for simultaneous quantification of albendazole and its metabolites, which can serve as a foundation for developing your method for the deuterated form.
| Parameter | Method 1: HPLC-PDA (Plasma) [1] [2] | Method 2: UPLC-FLD (Muscle Tissue) [3] |
|---|---|---|
| Analytes | ABZ, Albendazole Sulfoxide (ABZSO), Albendazole Sulfone (ABZSO2) | ABZ, ABZ-SO, ABZ-SO2, Albendazole-2-aminosulfone (ABZ-2NH2-SO2) |
| Sample Matrix | Cattle Plasma | Pig, Chicken, Duck, and Goose Muscle |
| Sample Preparation | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) + SPE (OASIS PRiME HLB) |
| Chromatography | Column: XBridge C18 (4.6 mm × 250 mm, 5 µm) Elution: Gradient Mobile Phase: Acetonitrile / 0.025 M Ammonium Acetate Buffer (pH 6.6) Flow Rate: 1.2 mL/min | Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) Elution: Isocratic Mobile Phase: 31% Acetonitrile / 69% Aqueous (0.2% Formic Acid & 0.05% Triethylamine) | | Detection | PDA @ 292 nm | FLD (Excitation/Emission not specified in abstract) | | Linearity Range | 0.025 - 2.0 µg/mL for all analytes | Not fully specified in abstract | | LOD / LOQ | LOD: 0.006 - 0.008 µg/mL LOQ (LLOQ): 0.025 µg/mL | LOD: 0.2 - 3.8 µg/kg LOQ: 1.0 - 10.9 µg/kg | | Key Validation Metrics | Precision (CV ≤ 15.1%), Accuracy (Deviations ≤ 117.7%), fulfills EMA guidelines | Recovery > 80%, Intra-day RSD < 5.11%, Inter-day RSD < 6.29% |
Improving the Limit of Quantification (LOQ) often involves optimizing sample preparation and instrument conditions to enhance signal-to-noise ratio. Here are common issues and solutions based on established methodologies.
| Problem Area | Potential Issue | Recommended Solution |
|---|---|---|
| Sample Cleanup | Incomplete removal of matrix interferents leading to high background noise. | Implement or optimize a Solid-Phase Extraction (SPE) cleanup step. The use of HLB cartridges, as in [3], is highly effective for complex matrices. |
| Chromatographic Separation | Poor peak shape or co-elution with other compounds. | Fine-tune the mobile phase pH and composition. The use of buffers like 0.025 M Ammonium Acetate (pH 6.6) [1] or additives like Triethylamine [3] can significantly improve peak shape and resolution. |
| Detection Sensitivity | The detector is not optimized for the target analyte. | Confirm the wavelength or fluorescence parameters. For UV/PDA, 292 nm is standard for albendazole compounds [1]. For FLD, method optimization of excitation/emission wavelengths is critical for maximum response [3]. |
| Instrument Platform | Inherent limitations of the HPLC system. | Transition to UPLC with a sub-2µm particle column. This change dramatically improves sensitivity, resolution, and reduces run times, as demonstrated in [3]. |
For a detailed, starting-point protocol, the method from [1] is reproduced below due to its validation under European Medicines Agency (EMA) guidelines.
The following diagram outlines the logical workflow for troubleshooting and improving your LOQ, based on the strategies discussed above.
The following table summarizes two robust LC-MS/MS methods that use deuterated internal standards for the analysis of albendazole and its metabolites in plasma.
| Method Aspect | Method 1: High-Throughput Analysis [1] | Method 2: Improved Sensitivity [2] |
|---|---|---|
| Analytes | Albendazole (ABZ), Albendazole sulfoxide (ABZSO), Albendazole sulfone (ABZSO2) [1] | Albendazole (ABZ), Albendazole sulfoxide (ABZSO) [2] |
| Internal Standards | Information not specified in abstract/content | ABZ-d3, ABZSO-d5 [2] |
| Sample Volume | 50 µL [1] | 100 µL [2] |
| Extraction Method | One-step extraction using an Ostro plate [1] | Solid-Phase Extraction (SPE), Strata-X cartridges (30 mg/1 mL) [2] |
| Chromatography | Column: Not specified Elution: Gradient Run Time: 4 minutes [1] | Column: Hypurity C18 (50 mm × 4.6 mm, 5 µm) Elution: Isocratic Mobile Phase: ACN : 2mM Ammonium Acetate (pH 5.0) (80:20, v/v) [2] | | Mass Spectrometry | Ionization: Not specified Mode: Multiple Reaction Monitoring (MRM) [1] | Ionization: ESI+ Mode: Multiple Reaction Monitoring (MRM) [2] | | Linear Range | ABZ: 0.25-200 ng/mL ABZSO: 5-3500 ng/mL ABZSO2: 0.5-500 ng/mL [1] | ABZ: 0.200-50.0 ng/mL ABZSO: 3.00-600 ng/mL [2] | | Key Advantage | High-throughput, short run time, low sample volume [1] | High sensitivity, low matrix effect, uses deuterated IS [2] |
The workflow for the sample preparation and analysis from these methods can be summarized as follows:
Based on common challenges in bioanalytical method development, here are some potential issues and solutions informed by the gathered literature.
Q1: What should I check if my recovery after extraction is low?
Q2: How can I reduce matrix effects in my LC-MS/MS method?
Q3: My method lacks sensitivity. What parameters can I optimize?
Q4: What is the role of albendazole sulfoxide-d7 in my experiment?
Here are answers to common questions and solutions to problems you might encounter:
Q1: What are the main factors that cause albendazole (and by extension, its sulfoxide) to degrade?
The chemical stability of albendazole is challenged by several environmental and processing factors. The table below summarizes the primary stress conditions and their effects:
| Stress Condition | Observed Effect on Albendazole | Key Degradation Products Identified |
|---|---|---|
| Oxidative Stress [1] [2] | Major degradation route, strongly influenced by temperature [1]. | Albendazole sulfoxide (ABZSO), Albendazole sulfone (ABZSO2), Albendazole-2-amine, a new chlorinated derivative [1]. |
| Alkaline Hydrolysis [1] [2] [3] | Relevant in alkaline medium, especially at high temperatures [1]. Degradation products show structural heterogeneity over time [3]. | ABZ impurity A [2]. |
| Acidic Hydrolysis [2] [3] | ABZ is relatively stable. One study showed only 6.13% degradation after 6 hours [3]. | Not specified in detail, but degradation is minimal [2] [3]. |
| Thermal Stress [2] | Degradation occurs at high temperatures (140°C and above), which is relevant for thermal processing methods like Hot Melt Extrusion (HME) [2]. | Thermal degradants confirmed, leading to significant drug loss (up to 97.4%) during HME [2]. |
| Photolytic Stress [3] | Drug instability observed under light stress [3]. | Not specified in detail. |
Q2: What practical strategies can I use to prevent degradation?
Based on the degradation pathways, here are proven formulation and handling strategies:
| Strategy | Methodology | Rationale & Evidence of Effectiveness |
|---|---|---|
| Salt Formation [4] | Form salts with acids like fumaric acid (FMA), D-tartaric acid (DTA), or hydrochloric acid (HCl) via solvent evaporation. | Significantly improves solubility and dissolution rate. ABZ-HCl showed optimal performance. Salts exhibited robust physical stability under high humidity, elevated temperatures, and strong light [4]. |
| Spray Drying [2] | Prepare amorphous solid dispersions (ASDs) using polymers (e.g., Kollidon VA 64) and acids (e.g., methanesulfonic acid) via spray drying. | Avoids the high temperatures of HME. A spray-dried formulation with methanesulfonic acid and Kollidon VA 64 improved non-sink dissolution 8-fold with no degradation observed after 6 months [2]. |
| Solvent-Free Solid Dispersions [5] | Prepare solid dispersions using concentrated solutions of weak organic acids (e.g., citric acid, tartaric acid) followed by drying. | A solvent-free approach that achieves complete amorphization of ABZ with citric acid, leading to a 188,000-fold solubility increase and 100% drug release in acidic media. Stable for 30 days under accelerated conditions [5]. |
| Avoid High-Temperature Processing [2] | Choose spray drying over Hot Melt Extrusion (HME) for forming amorphous solid dispersions. | HME was shown to degrade ABZ by up to 97.4%, making it an unsuitable processing method for this heat-sensitive drug [2]. |
Q3: How can I monitor and analyze degradation during my experiments?
You can use the following validated methods to track the stability of your samples:
HPLC-UV/DAD Method for Plasma Samples [6]:
TLC-Densitometric Method for Stress Testing [3]:
The following diagram illustrates a logical workflow for designing a stability study, integrating the stressors and analytical methods discussed.
To help you choose the right strategy, this decision tree outlines the main paths for enhancing albendazole stability, based on the evidence found.
Here are some common experimental issues and solutions related to albendazole sulfoxide (ABZSO) analysis:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low drug concentration in vesicle fluid [1] | Poor drug uptake by metacestodes; rapid metabolic conversion. | Verify drug stock concentration; use HPLC to monitor uptake kinetics directly from vesicle fluid [1]. |
| Unclear ultrastructural changes in parasites [1] | Improper fixation or processing for TEM; insufficient drug exposure time. | Follow established TEM fixation protocols (e.g., glutaraldehyde/OsO₄); confirm drug treatment duration (e.g., 10 μg/ml for up to 14 days) [1]. |
| Poor resolution in HPLC chromatograms [1] | Column degradation; mobile phase issues; incorrect detection wavelength. | Use an RP-18 column; employ a mobile phase of 5 mM aqueous KH₂PO₄/acetonitrile; set detection wavelength to 230 nm [1]. |
| Inconsistent NMR spectroscopy data [1] | Sample contamination; improper vesicle fluid preparation. | Centrifuge vesicle fluid at 10,000 × g; store samples at -80°C before analysis to preserve metabolite integrity [1]. |
Q: What is the primary active metabolite of albendazole, and is it detectable in plasma? A: Albendazole is rapidly metabolized to albendazole sulfoxide (ABZSO), which is considered the primary active metabolite. Albendazole itself is often undetectable in plasma, so HPLC analysis is typically performed on ABZSO [1].
Q: Does albendazole sulfone (ABZSN) have any antiparasitic activity? A: It was previously suggested that albendazole sulfone had little to no activity [1]. However, a 1999 study demonstrated that both ABZSO and ABZSN have a similar, damaging effect on E. multilocularis metacestodes in vitro, causing severe ultrastructural alterations [1].
Q: What is a suitable in vitro system for initial drug screening against E. multilocularis? A: The in vitro cultivation model of E. multilocularis metacestodes provides an ideal first-round test system. Metacestodes generated in this way are morphologically identical to those from animal models and can be manipulated without host interference [1].
Q: Is albendazole treatment parasitocidal or parasitostatic? A: The effect can be complex. Chemotherapy with albendazole has been observed to have a primarily parasitostatic effect in patients, inhibiting proliferation but not killing all parasites. However, in vitro studies have shown that ABZSO and ABZSN can have a parasitocidal effect on the parasites [1].
The table below summarizes a key methodology for assessing drug efficacy against E. multilocularis metacestodes in vitro [1].
| Step | Parameter | Details |
|---|---|---|
| 1. Cultivation | Organism | Echinococcus multilocularis metacestodes (clone KF5) |
| Medium | RPMI 1640, 10% FCS, 2 mM glutamine, antibiotics | |
| Conditions | 37°C, 5% CO₂ | |
| 2. Drug Preparation | Compounds | Albendazole sulfoxide (ABZSO), Albendazole sulfone (ABZSN) |
| Stock Solution | 10 mg/ml in DMSO | |
| Working Concentration | 10 μg/ml in culture medium | |
| 3. Treatment & Harvest | Incubation Time | Up to 14 days |
| Sample Collection | Harvest vesicles at defined time points | |
| Processing | Separate vesicle fluid from tissue by centrifugation (3,000 × g, 30 min, 4°C) | |
| 4. Analysis | Drug Uptake | HPLC analysis of vesicle fluid |
| Morphology | Transmission Electron Microscopy (TEM) of tissue | |
| Metabolomics | ¹H NMR spectroscopy of vesicle fluid |
The following diagram illustrates the core workflow for the in vitro drug treatment and analysis protocol.
The provided information is based on a single, older study from 1999 [1]. To build a truly robust and current technical support center, I suggest you:
The primary distinction lies in their application: Albendazole sulfoxide is the active metabolite studied in pharmacokinetics, while Albendazole sulfoxide-d7 is a deuterium-labeled internal standard used to ensure accurate quantification of the former in complex biological samples [1] [2].
The table below summarizes the available recovery data for Albendazole sulfoxide from a key methodological study:
| Matrix | Nominal Concentration (ng/mL) | Relative Recovery (RRE) ± CV (%) | Matrix Effect (ME) ± CV (%) |
|---|---|---|---|
| Plasma | 10 | 95.0 ± 0.56 | 101 ± 1.30 |
| 500 | 90.9 ± 2.05 | 98.6 ± 1.25 | |
| 750 | 94.9 ± 3.38 | 97.4 ± 2.92 | |
| Blood | 10 | 95.0* | 98.9* |
| 500 | 90.9* | 91.2* | |
| 750 | 94.9* | 89.5* | |
| Dried-Blood Spot (DBS) | 10 | 72.8 ± 1.94 | 73.8 ± 5.63 |
| 500 | 73.4 ± 2.15 | 75.8 ± 2.91 | |
| 750 | 74.9 ± 3.30 | 74.7 ± 3.27 | |
| Mitra Microsampler | 10 | 96.8 ± 3.42 | 93.3 ± 2.82 |
| 500 | 98.6 ± 3.52 | 94.7 ± 1.91 | |
| 750 | 99.0 ± 3.85 | 94.8 ± 2.97 |
Note: Values for Blood at 10, 500, and 750 ng/mL are approximated from the source data for direct comparison. The original study presented values for 5, 100, and 150 ng/mL, showing RRE of 96.2%, 102%, and 88.5%, and ME of 98.9%, 91.2%, and 89.5%, for Albendazole sulfone, indicating consistent performance across metabolites [3]. CV = Coefficient of Variation.
The recovery data in the table above comes from a study that developed and validated methods to quantify Albendazole and its metabolites, including Albendazole sulfoxide, across different sample matrices [3].
While direct recovery data for this compound is not published, its function is well-defined:
For a practical guide, here is a recommended workflow for using these compounds to achieve reliable results, based on standard laboratory practice.
While the search results do not contain a protocol specifically for Albendazole sulfoxide-d7, one recent study details a fully validated method for its unlabeled counterpart and related compounds in cattle plasma, conforming to EMA standards [1]. This serves as an excellent experimental reference.
The table below summarizes the core parameters of this validated method:
| Validation Parameter | Result for ABZ, ABZSO, and ABZSO2 |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection [1] |
| Detection Wavelength | 292 nm [1] |
| Chromatography Column | XBridge C18 (4.6 mm × 250 mm, 5 µm) [1] |
| Mobile Phase | Gradient elution with Acetonitrile and 0.025 M Ammonium Acetate Buffer (pH = 6.6) [1] |
| Flow Rate | 1.2 mL/min [1] |
| Linear Range | 0.025 to 2.0 µg/mL for all three analytes [1] |
| Coefficient of Determination (R²) | ≥ 0.99 [1] |
| Lower Limit of Quantification (LLOQ) | 0.025 µg/mL [1] |
Here is the detailed experimental workflow based on the published method [1]. You can use this as a template, substituting this compound as the analyte or internal standard.
For your method validation, adhering to the current regulatory guideline is crucial.
When constructing your comparison guides, you can position the validated method as a benchmark. The lack of specific data for the deuterated form suggests an opportunity for your work to fill this gap.
Here is a summary of the basic information available for this compound and the analytical methods where it would be applied.
| Aspect | Description |
|---|---|
| Primary Role | Deuterium-labeled Albendazole sulfoxide, used as an Internal Standard (IS) [1]. |
| Key Application | Quantitative analysis by LC-MS/MS and other techniques to improve accuracy and precision [1]. |
| Analyte of Interest | Albendazole sulfoxide (Ricobendazole), the main active metabolite of Albendazole [1]. |
| Common Analytical Methods | LC-MS/MS methods for simultaneous analysis of Albendazole and its metabolites (Albendazole sulfoxide, Albendazole sulfone) in human plasma [2] [3]. |
While a specific protocol for this compound was not located, the following workflow, derived from a recent validated method, outlines the standard approach for quantifying albendazole and its metabolites where such an internal standard would be critical [2]. You can use this as a benchmark for designing your own evaluation experiments.
The diagram below outlines the sample preparation and analysis workflow.
Key Method Parameters [2]:
Since direct comparative data is limited in the public search results, you may need to take the following steps to gather the information you need:
Cross-validation compares two or more bioanalytical methods to ensure they produce comparable results when applied to the same samples. This is crucial when:
The process typically involves analyzing a set of study samples using both methods and comparing the concentration data for each analyte, ensuring they meet pre-defined acceptance criteria for precision and accuracy.
The diagram below illustrates the conceptual workflow for cross-validating an analytical method across different sample matrices.
While a direct cross-validation study for Albendazole Sulfoxide-d7 is not available, the following tables summarize validated methods that use this internal standard. These protocols provide a foundation for designing your own cross-validation experiments.
Table 1: Key Chromatographic and Mass Spectrometry Parameters from Validated Methods
| Parameter | LC-MS/MS Method for Human Plasma [1] | LC-MS/MS Method for Human Plasma [2] | HPLC-PDA Method for Cattle Plasma [3] [4] |
|---|---|---|---|
| Analytes | ABZ, ABZSO | ABZ, ABZSO, ABZSO2 | ABZ, ABZSO, ABZSO2 |
| Internal Standard | ABZ-d3, ABZSO-d5 | Not specified in excerpt | Not deuterated |
| Column | Hypurity C18 | Not specified | XBridge C18 |
| Mobile Phase | ACN : 2mM Ammonium Acetate (pH 5.0) | Gradient elution | Acetonitrile : Ammonium Acetate Buffer |
| Detection | LC-MS/MS (MRM) | LC-MS/MS (MRM) | HPLC-PDA (292 nm) |
| Run Time | Not specified | 4 minutes | Not specified |
Table 2: Sample Preparation and Method Performance Data
| Parameter | LC-MS/MS Method for Human Plasma [1] | LC-MS/MS Method for Human Plasma [2] | HPLC-PDA Method for Cattle Plasma [3] [4] |
|---|---|---|---|
| Sample Volume | 100 µL | 50 µL | Not specified |
| Extraction | Solid-Phase Extraction | Ostro Plate | Solid-Phase Extraction |
| Linear Range | ABZ: 0.2-50 ng/mL ABZSO: 3-600 ng/mL | ABZ: 0.25-200 ng/mL ABZSO: 5-3500 ng/mL ABZSO2: 0.5-500 ng/mL | 0.025–2.0 µg/mL for all analytes | | Recovery | 86.0% - 89.7% | Not specified | ~100% - 102% | | Application | Bioequivalence study | Therapeutic Drug Monitoring | Veterinary pharmacokinetics |
One study directly compared the analysis of albendazole and its metabolites in different sample matrices, providing a model for cross-validation. The research developed methods for plasma, blood, dried-blood spots (DBS), and Mitra microsampling devices [5].
Since a direct comparison guide is not available, you can build upon the existing methodologies:
In LC-MS bioanalysis, an internal standard (IS) is a known compound added to samples to correct for variability during sample preparation and analysis [1]. The core principle is to use the ratio of the analyte's signal to the IS's signal for quantification, which minimizes the impact of random and systematic errors [2].
The table below compares the two primary types of internal standards used:
| Feature | Stable Isotope-Labeled IS (SIL-IS) | Structural Analogue IS |
|---|---|---|
| Definition | Analyte where atoms (e.g., H, C, N) are replaced with stable isotopes (e.g., ²H, ¹³C) [1] | Compound with similar chemical structure and properties to the analyte [1] |
| Mechanism | Tracks analyte almost identically through all steps; uses Peak Area Ratio (Analyte/IS) for calculation [2] | Corrects for general variability; uses Peak Area Ratio (Analyte/IS) for calculation [2] |
| Advantages | Excellent tracking of recovery & matrix effects; considered the gold standard [1] | More readily available and less expensive than SIL-IS [3] |
| Disadvantages | Higher cost; risk of deuterium-hydrogen exchange; requires mass difference of 4-5 Da from analyte [1] | Can have differing recovery and ionization efficiency vs. analyte, leading to less accurate correction [1] |
| Example | Albendazole-d3 (used in a pharmacokinetic study) [4] | Not specified for albendazole in available literature |
For the most reliable results, especially in regulated bioanalysis, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is recommended whenever possible [5] [1].
A specific pharmacokinetic study for albendazole provides a relevant example. Researchers used albendazole-d3 as the SIL-IS to simultaneously quantify albendazole and its metabolites, albendazole sulfoxide and albendazole sulfone, in various biological matrices [4].
Since experimental data for albendazole sulfoxide-d7 versus other ISs is not available in the search results, the following workflow outlines the key decision points for selecting and evaluating an internal standard, which you can use as a structure for your guide.
To build your comparison guide, you can generate experimental data by focusing on these key parameters:
The core parameters for a validated HPLC method to simultaneously determine albendazole and its metabolites, including Albendazole sulfoxide, are summarized in the table below. This method fulfills the validation criteria of the European Medicines Agency (EMA) guideline [1].
| Parameter | Specification for Albendazole Sulfoxide |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) [1] |
| Stationary Phase | XBridge C18 column (4.6 mm × 250 mm, 5 µm) [1] |
| Mobile Phase | Gradient elution with Acetonitrile and 0.025 M Ammonium Acetate Buffer (pH 6.6) [1] |
| Detection Wavelength | 292 nm [1] |
| Linearity Range | 0.025 to 2.0 µg/mL [1] |
| Correlation Coefficient (R) | ≥ 0.99 [1] |
| Sample Matrix | Cattle plasma [1] |
| Sample Preparation | Solid-Phase Extraction (SPE) [1] |
The following workflow details the key steps of the analytical method used to generate the linearity data:
The workflow outlines the validated HPLC-PDA method. Key aspects of the protocol include:
While the search results lack specific data on This compound, they clarify its purpose in analytical chemistry.
The table below summarizes key validation parameters for methods analyzing albendazole and its metabolites (albendazole sulfoxide and sulfone) in various biological matrices, as established in a pharmacokinetic study [1].
| Parameter | Matrix | Analytes | Performance & Results |
|---|---|---|---|
| Relative Recovery (RRE) | Plasma | Albendazole | 95.6-99.7% |
| Albendazole Sulfoxide | 90.9-96.0% | ||
| Albendazole Sulfone | 91.9-96.0% | ||
| Blood | Albendazole | 85.0-100% | |
| Albendazole Sulfoxide | 88.5-102% | ||
| Albendazole Sulfone | 96.2-102% | ||
| Matrix Effect (ME) | Plasma | Albendazole | 96.8-109% |
| Albendazole Sulfoxide | 95.5-101% | ||
| Albendazole Sulfone | 94.0-96.3% | ||
| Blood | Albendazole | 93.8-103% | |
| Albendazole Sulfoxide | 89.5-98.9% | ||
| Albendazole Sulfone | 91.2-98.9% | ||
| Lower Limit of Quantification (LLOQ) | Plasma & Blood | All Analytes | 1 ng/mL |
| Liquid Chromatography | Column: C18 | Mobile Phase: Water and Methanol, both with 0.05% formic acid | Elution: Gradient |
| Mass Spectrometry | Ionization: ESI | Detection: Tandem Mass Spectrometry (MS/MS) | Quantification: MRM mode |
Here are the detailed methodologies from the search results that you can adapt for validating methods involving Albendazole Sulfoxide-d7.
While not specific to albendazole, a study on anti-AAV9 neutralizing antibodies provides a robust, transferable model for inter-laboratory validation.
The following diagram illustrates the workflow for establishing an inter-laboratory validation study based on this framework:
For your comparison guide, it's crucial to distinguish between Method Validation and Method Verification, as the requirements and resources differ significantly [3].
The search results confirm that This compound is the deuterium-labeled form of Albendazole sulfoxide (also known as Ricobendazole) [1]. In research settings, its primary application is serving as a tracer or, more importantly for your question, an internal standard for quantitative analysis using techniques like NMR, GC-MS, or LC-MS [1].
Using a deuterated compound like this as an internal standard is a common practice in mass spectrometry. It helps correct for variations and losses that can occur during the complex sample preparation process, which includes steps like protein precipitation, liquid-liquid extraction, and solid-phase extraction. The recovery of the deuterated internal standard is often used to estimate and correct the recovery of the non-deuterated analytes of interest.
Since the requested direct comparison is not available in the current search, here are some suggestions on how you can proceed to gather the necessary information:
| Parameter | Description | Experimental Measurement |
|---|---|---|
| Extraction Efficiency | Percentage of the compound recovered through the sample preparation process. | Compare the instrument response of the standard spiked into a sample before extraction vs. after extraction. |
| Matrix Effect | Impact of co-eluting substances from the sample on the ionization of the analyte. | Compare the instrument response of the standard in a pure solution vs. when spiked into a processed sample matrix. |
| Chromatographic Performance | How the compound behaves during the LC separation. | Assess peak shape, symmetry, and retention time reproducibility. |
| Accuracy and Precision | Closeness and repeatability of the quantitative results. | Analyze multiple replicates of QC samples and calculate the % bias and coefficient of variation (CV). |
The diagram below illustrates a standard workflow for evaluating an internal standard, which could be applied to compare this compound with other candidates.
The key experimental steps involve: